molecular formula C9H6N2O5 B1607339 Methyl 6-nitro-1,2-benzoxazole-3-carboxylate CAS No. 5453-86-1

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate

Cat. No.: B1607339
CAS No.: 5453-86-1
M. Wt: 222.15 g/mol
InChI Key: RDAMDINPNCIMJD-UHFFFAOYSA-N
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Description

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate is a useful research compound. Its molecular formula is C9H6N2O5 and its molecular weight is 222.15 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 6-nitro-1,2-benzoxazole-3-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18904. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

methyl 6-nitro-1,2-benzoxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6N2O5/c1-15-9(12)8-6-3-2-5(11(13)14)4-7(6)16-10-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAMDINPNCIMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280841
Record name Methyl 6-nitro-1,2-benzoxazole-3-carboxylate
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Molecular Weight

222.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5453-86-1
Record name 1,2-Benzisoxazole-3-carboxylic acid, 6-nitro-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 18904
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Record name 5453-86-1
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Record name Methyl 6-nitro-1,2-benzoxazole-3-carboxylate
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Foundational & Exploratory

Technical Guide: Mechanism of Action of 6-Nitro-1,2-Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action (MOA) of 6-nitro-1,2-benzoxazole (chemically synonymous with 6-nitro-1,2-benzisoxazole ) and its derivatives.

While often overshadowed by its 5-nitro isomer (a classic probe for "Kemp elimination"), the 6-nitro scaffold represents a distinct class of electrophilic pharmacophores. Its MOA is defined by two distinct pillars: (1) Physicochemical Reactivity (base-catalyzed ring opening) and (2) Specific Target Inhibition (enzymatic modulation in neurodegenerative and microbial pathways).

Executive Summary

6-Nitro-1,2-benzoxazole (6-nitrobenzisoxazole) is a bicyclic heteroaromatic scaffold characterized by a labile N–O bond and a highly electron-withdrawing nitro group at position 6. Unlike stable heterocycles used purely for binding affinity, this scaffold is chemically "spring-loaded." Its core mechanism involves nucleophilic attack at the C3 position , leading to ring opening—a process known as the Kemp Elimination .

In drug discovery, this reactivity is harnessed for:

  • Covalent Inhibition: Acting as a "suicide substrate" or masked electrophile that releases reactive salicylonitriles upon binding.

  • Enzymatic Probing: Serving as a model substrate to study proton abstraction mechanisms in artificial enzymes (Kemp eliminases).

  • Pharmacological Targeting: Specific derivatives inhibit Kynurenine-3-Monooxygenase (KMO) and bacterial Chorismate Pyruvate-Lyase , offering pathways for neuroprotection and antibiotic activity.

Chemical Architecture & The Kemp Elimination

The defining feature of nitro-1,2-benzoxazoles is their susceptibility to base-catalyzed ring opening. The nitro group at position 6 (para to the nitrogen, meta to the oxygen) exerts a strong electron-withdrawing effect, though less direct resonance stabilization of the transition state compared to the 5-nitro isomer.

The Kemp Elimination Mechanism

This reaction is the "master key" to understanding the scaffold's stability and reactivity in biological systems.

  • Proton Abstraction: A base (enzyme active site residue or solvent) abstracts the proton at C3 .

  • Concerted Cleavage: The C3–H bond breaks concurrently with the weak N–O bond.

  • Product Formation: The ring opens to form a 2-cyano-5-nitrophenolate species.

This transformation is often monitored spectrophotometrically (appearance of the phenolate anion) and serves as a critical assay for designing artificial enzymes (catalytic antibodies or computationally designed proteins).

KempElimination Substrate 6-Nitro-1,2-Benzoxazole (Intact Ring) TS Transition State (C3 Deprotonation + N-O Cleavage) Substrate->TS Base (B:) attacks H-3 Product 2-Cyano-5-Nitrophenolate (Open Ring Anion) TS->Product Ring Opening Note1 Electronic Effect: 6-NO2 group acidifies H-3 but less than 5-NO2 Note1->Substrate

Figure 1: The Kemp Elimination pathway. The 6-nitro substituent modulates the pKa of the C3 proton, controlling the rate of ring opening.

Pharmacological Targets & Biological Mechanisms

Beyond its chemical reactivity, 6-nitro-1,2-benzoxazole derivatives exhibit specific binding to high-value biological targets.

Inhibition of Kynurenine-3-Monooxygenase (KMO)

KMO is a flavin-dependent enzyme in the tryptophan catabolic pathway.[1] Its inhibition prevents the formation of neurotoxic metabolites (like quinolinic acid), making it a target for Huntington’s and Alzheimer’s disease.

  • Mechanism: Benzisoxazole derivatives bind in the active site, often tilting the FAD cofactor. The 6-nitro group can engage in hydrogen bonding or pi-stacking interactions within the hydrophobic pocket, while the benzisoxazole core mimics the kynurenine substrate.

  • Outcome: Reduced neuroinflammation and excitotoxicity.

Antimicrobial Activity: The Chorismate Pathway

Recent studies identify 1,2-benzisoxazoles (specifically hydroxylated forms, but synthetic nitro-precursors are relevant) as inhibitors of Chorismate Pyruvate-Lyase (UbiC) in Gram-negative bacteria like Acinetobacter baumannii.

  • Mechanism: The scaffold mimics the transition state of chorismate, competitively inhibiting UbiC. This blocks ubiquinone (Coenzyme Q) biosynthesis.

  • Selectivity: Since mammals do not possess the UbiC pathway (we obtain ubiquinone differently), this represents a selective antibiotic target.

Hypoxia-Selective Cytotoxicity (Nitro-Reductive Bioactivation)

Similar to nitroimidazoles, the 6-nitro group can undergo enzymatic reduction in hypoxic tumor environments.

  • Reduction: Nitroreductases reduce the

    
     group to a hydroxylamine (
    
    
    
    ) or amine (
    
    
    ).
  • Cycling: In normoxia, the radical anion is re-oxidized (futile cycling), generating ROS.

  • Hypoxia: In low oxygen, reduction proceeds to reactive intermediates that form covalent DNA adducts, triggering apoptosis.

Quantitative Data Summary

Derivative ClassPrimary Target/MechanismKey Metric (Typical)Biological OutcomeReference
5-Nitro-1,2-benzisoxazole Kemp Eliminase (Model)

Ring opening (Probe)[1, 2]
6-Nitro-1,2-benzisoxazole Kemp Eliminase (Variant)Lower

than 5-isomer
Ring opening (Probe)[2]
Benzisoxazole (General) KMO Inhibition

Neuroprotection[3]
3,6-Dihydroxy-1,2-benzisoxazole Chorismate Pyruvate-Lyase

A. baumannii death[4]

Experimental Protocols

Protocol A: Kemp Elimination Kinetic Assay

Use this protocol to assess the chemical stability and reactivity of new 6-nitro derivatives.

Reagents:

  • Substrate: 6-nitro-1,2-benzoxazole (10 mM stock in MeCN).

  • Buffer: 25 mM HEPES, 100 mM NaCl, pH 7.0.

  • Detection: UV-Vis Spectrophotometer.

Workflow:

  • Baseline: Add 990 µL of Buffer to a quartz cuvette.

  • Initiation: Add 10 µL of Substrate stock (Final conc: 100 µM).

  • Measurement: Monitor absorbance at 380–400 nm (specific to the nitrophenolate product) for 10 minutes.

  • Analysis: Fit the exponential rise to a first-order rate equation to determine

    
    .
    
    • Note: If screening enzymes, add enzyme (1 µM) to the buffer prior to substrate addition.

Protocol B: KMO Inhibition Assay (High-Throughput Screen)

Use this to validate biological activity against the neurodegenerative target.

Workflow:

  • Enzyme Prep: Recombinant human KMO (purified from E. coli or yeast).

  • Reaction Mix: 50 mM Tris-HCl (pH 8.0), 100 µM NADPH, 200 µM L-Kynurenine, and test compound (0.1–100 µM).

  • Incubation: Incubate at 25°C for 30 minutes.

  • Detection: Monitor the decrease in NADPH fluorescence (Ex 340 nm / Em 460 nm) or the formation of 3-hydroxykynurenine via HPLC.

  • Control: Use Ro 61-8048 (a known KMO inhibitor) as a positive control.

Visualizing the Mechanism

The following diagram illustrates the dual pathways: the chemical degradation (Kemp) and the enzymatic inhibition (KMO/UbiC).

MOA_Pathways cluster_Chem Chemical Reactivity (Kemp Elimination) cluster_Bio Pharmacological Inhibition Scaffold 6-Nitro-1,2-Benzoxazole Scaffold RingOpen N-O Bond Cleavage Scaffold->RingOpen Target1 Target: KMO Enzyme (Neurodegenerative) Scaffold->Target1 Competitive Binding Target2 Target: Chorismate Lyase (Antibacterial) Scaffold->Target2 Transition State Mimicry Base Base / Enzyme Active Site Base->Scaffold Deprotonates C3 Phenolate Cyano-Nitrophenolate (Inactive/Excreted) RingOpen->Phenolate Effect1 Inhibits Kynurenine Pathway (↓ Neurotoxins) Target1->Effect1 Effect2 Blocks Ubiquinone Synthesis (Bacterial Death) Target2->Effect2

Figure 2: Dual mechanistic pathways of 6-nitro-1,2-benzoxazole: Chemical ring-opening (left) and pharmacological enzyme inhibition (right).

References

  • Kemp Eliminase Activity of Ketosteroid Isomerase . National Institutes of Health (NIH). Available at: [Link]

  • Bridging the gaps in design methodologies by evolutionary optimization of the stability and proficiency of designed Kemp eliminase KE59 . Baker Lab. Available at: [Link]

  • Overview on Diverse Biological Activities of Benzisoxazole Derivatives . Technion. Available at: [Link]

  • Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii . Nature Scientific Reports / NIH. Available at: [Link]

  • Synthesis and biological evaluation of 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole sulfonamide conjugates . Taylor & Francis Online. Available at: [Link]

Sources

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Nitrobenzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nitrobenzoxazole core is a significant heterocyclic motif that has garnered considerable attention in medicinal chemistry and materials science. Its unique electronic properties, conferred by the fusion of a benzene ring with an oxazole system and the presence of a nitro group, have led to the development of numerous compounds with diverse biological activities. This in-depth technical guide provides a comprehensive exploration of the discovery and history of nitrobenzoxazole synthesis. We will navigate the evolution of synthetic methodologies, from classical condensation reactions to modern catalytic and green chemistry approaches. This guide will provide field-proven insights into the causality behind experimental choices, detailed step-by-step protocols for key reactions, and a comparative analysis of various synthetic strategies.

Introduction: The Significance of the Nitrobenzoxazole Scaffold

Benzoxazoles are a class of bicyclic heterocyclic compounds formed by the fusion of a benzene ring with a 1,3-oxazole ring. The introduction of a nitro group onto the benzoxazole scaffold dramatically influences its physicochemical properties, enhancing its electrophilicity and modulating its biological activity. Nitrobenzoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties, making them a "privileged scaffold" in drug discovery.[1] Their utility also extends to materials science, where they are investigated as fluorescent probes and components of organic light-emitting diodes (OLEDs).

This guide will provide a comprehensive overview of the journey of nitrobenzoxazole synthesis, from its historical roots to the cutting-edge techniques employed today.

The Dawn of Benzoxazole Chemistry: A Historical Perspective

While a definitive first synthesis of a nitrobenzoxazole is not explicitly documented in a single seminal paper, its discovery is intrinsically linked to the broader history of benzoxazole synthesis. The foundation for benzoxazole chemistry was laid in the late 19th century. Although not directly involving a nitro-substituted compound, the work of Ladenburg in 1876 on the synthesis of related benzimidazoles, and the subsequent development of the Phillips-Ladenburg synthesis for benzoxazoles, set the stage.[2]

The most probable early route to nitrobenzoxazoles was an adaptation of the Phillips-Ladenburg synthesis . This classical method involves the condensation of an o-aminophenol with a carboxylic acid or its derivative at elevated temperatures.[2] Given the availability of nitro-substituted anilines and phenols from nitration reactions, early organic chemists would have logically extended this methodology to produce nitro-substituted benzoxazoles.

Two primary historical strategies would have been employed:

  • Condensation of a nitro-substituted o-aminophenol with a carboxylic acid: For example, the reaction of 2-amino-4-nitrophenol with acetic anhydride would yield 2-methyl-5-nitrobenzoxazole.

  • Nitration of a pre-formed benzoxazole: Direct nitration of a benzoxazole derivative, typically with a mixture of nitric and sulfuric acid, would introduce a nitro group onto the benzene ring, most commonly at the 6-position.[3]

These early methods, while foundational, often required harsh reaction conditions, such as high temperatures and the use of strong acids, and typically resulted in modest yields.

Evolution of Synthetic Methodologies: From Classical to Contemporary

The synthesis of nitrobenzoxazoles has undergone significant evolution, driven by the need for greater efficiency, milder reaction conditions, and broader substrate scope. The following sections detail the key synthetic strategies, from classical approaches to modern innovations.

Classical Condensation Reactions

The condensation of o-aminophenols with carbonyl compounds remains a cornerstone of benzoxazole synthesis.[4]

3.1.1. From Carboxylic Acids and Their Derivatives:

The direct condensation of a nitro-substituted o-aminophenol with a carboxylic acid is a straightforward and widely used method.[5] This reaction is typically performed at high temperatures, often in the presence of a dehydrating agent or catalyst. Polyphosphoric acid (PPA) is a common and effective reagent, acting as both a solvent and a catalyst.[3] Acyl chlorides, being more reactive, can also be used under milder conditions.[5]

Mechanism: The reaction proceeds through an initial acylation of the amino group of the o-aminophenol to form an o-hydroxyamide intermediate. Subsequent intramolecular cyclization, driven by the acidic conditions and heat, followed by dehydration, affords the benzoxazole ring.

G cluster_0 Classical Condensation: PPA-Catalyzed Synthesis Reactants o-Aminophenol + Carboxylic Acid PPA Polyphosphoric Acid (PPA) Heat Reactants->PPA Acylation Intermediate o-Hydroxyamide Intermediate PPA->Intermediate Product 2-Substituted Nitrobenzoxazole Intermediate->Product Cyclization & Dehydration

PPA-catalyzed synthesis of nitrobenzoxazoles.

3.1.2. From Aldehydes:

The reaction of o-aminophenols with aldehydes offers another versatile route. This process typically involves two steps: the formation of a Schiff base intermediate, followed by oxidative cyclization.[5] Various oxidizing agents can be employed, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and manganese(III) acetate.[5]

Mechanism: The amino group of the o-aminophenol condenses with the aldehyde to form a Schiff base. The subsequent oxidative cyclization involves the removal of two hydrogen atoms to form the aromatic benzoxazole ring.

Reductive Cyclization Strategies

Reductive cyclization offers an alternative and often efficient pathway to benzoxazoles, starting from readily available nitroaromatics.

A prominent method involves the reductive cyclization of o-nitrophenols or o-nitroanilines in the presence of an aldehyde.[6] This one-pot reaction combines the reduction of the nitro group to an amine with the subsequent condensation and cyclization to form the benzoxazole ring.

Mechanism: The nitro group is first reduced to an amino group. This newly formed amine then reacts with the aldehyde to form a Schiff base, which undergoes intramolecular cyclization and subsequent aromatization to yield the benzoxazole.

G cluster_1 Reductive Cyclization Workflow Start o-Nitrophenol + Aldehyde Reduction Reduction of Nitro Group Start->Reduction Intermediate1 o-Aminophenol (in situ) Reduction->Intermediate1 Condensation Condensation Intermediate1->Condensation Intermediate2 Schiff Base Intermediate Condensation->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product 2-Substituted Benzoxazole Cyclization->Product

General workflow for reductive cyclization.
Modern Synthetic Approaches

The quest for more sustainable and efficient synthetic methods has led to the development of several modern techniques for nitrobenzoxazole synthesis.

3.3.1. Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. The application of microwave energy to the classical condensation reactions, such as the PPA-catalyzed synthesis, can significantly accelerate the formation of nitrobenzoxazoles.[4]

3.3.2. Metal-Catalyzed Cross-Coupling Reactions:

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and benzoxazoles are no exception. Copper- and palladium-catalyzed reactions have been developed for the intramolecular C-O bond formation to construct the oxazole ring. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical methods.[6]

3.3.3. Green Chemistry Approaches:

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for nitrobenzoxazole synthesis. This includes the use of recyclable catalysts, solvent-free reaction conditions, and energy-efficient techniques like ultrasound irradiation.[4]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic method for a particular nitrobenzoxazole derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table provides a comparative overview of the key synthetic strategies.

MethodStarting MaterialsReagents/ConditionsReaction TimeTemperature (°C)Yield (%)AdvantagesDisadvantages
Classical Condensation (PPA) o-Aminophenol, Carboxylic AcidPolyphosphoric Acid (PPA)Several hoursHigh (150-200)50-70Readily available starting materials, straightforward procedure.Harsh conditions, often low yields, difficult workup.
Reductive Cyclization o-Nitrophenol, AldehydeReducing agent (e.g., Na2S2O4), Solvent2-8 hours80-12060-85One-pot procedure, good yields.Requires a reducing agent, potential for side reactions.
Microwave-Assisted (PPA) o-Aminophenol, Carboxylic AcidPolyphosphoric Acid (PPA)10-30 minutesHigh (Microwave)70-90Rapid synthesis, improved yields.Requires specialized microwave equipment.
Metal-Catalyzed Cyclization Substituted anilidesCu or Pd catalyst, Base, Solvent1-12 hours80-12075-95Milder conditions, high yields, good functional group tolerance.Cost of catalyst, potential for metal contamination.
Green Chemistry Approaches o-Aminophenol, AldehydeRecyclable catalyst, Solvent-free or waterVaries (minutes to hours)Varies (RT to 100)80-95Environmentally friendly, often mild conditions.Catalyst development and recovery can be challenging.

Detailed Experimental Protocols

To provide a practical guide for researchers, this section details step-by-step methodologies for key synthetic transformations.

Protocol 1: Classical Synthesis of 2-Methyl-5-nitrobenzoxazole via Condensation

This protocol is a representative example of the Phillips-Ladenburg synthesis adapted for a nitro-substituted derivative.

  • Materials: 2-Amino-4-nitrophenol, Acetic Anhydride, Polyphosphoric Acid (PPA).

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 2-amino-4-nitrophenol (10 mmol) and acetic anhydride (12 mmol).

    • Carefully add polyphosphoric acid (50 g) to the flask with stirring.

    • Heat the reaction mixture to 140-150 °C and maintain this temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to approximately 80 °C and pour it slowly onto crushed ice (200 g) with vigorous stirring.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

    • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

    • The crude product can be purified by recrystallization from ethanol to afford 2-methyl-5-nitrobenzoxazole.

Protocol 2: Reductive Cyclization for the Synthesis of 2-Phenyl-6-nitrobenzoxazole

This one-pot procedure demonstrates the efficiency of reductive cyclization.

  • Materials: 2-Amino-5-nitrophenol, Benzaldehyde, Sodium Dithionite (Na₂S₂O₄), Ethanol.

  • Procedure:

    • To a solution of 2-amino-5-nitrophenol (10 mmol) and benzaldehyde (11 mmol) in ethanol (50 mL) in a round-bottom flask, add a solution of sodium dithionite (30 mmol) in water (30 mL).

    • Heat the mixture to reflux (approximately 80 °C) for 4 hours.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is partitioned between ethyl acetate (50 mL) and water (50 mL).

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-phenyl-6-nitrobenzoxazole.

Protocol 3: Microwave-Assisted Synthesis of 2-Aryl-5-nitrobenzoxazoles

This protocol highlights the speed and efficiency of microwave-assisted synthesis.

  • Materials: 2-Amino-4-nitrophenol, substituted aromatic aldehyde, p-Toluenesulfonic acid (p-TsOH), Ethanol.

  • Procedure:

    • In a microwave-safe reaction vessel, combine 2-amino-4-nitrophenol (1 mmol), the desired aromatic aldehyde (1.1 mmol), and a catalytic amount of p-TsOH (0.1 mmol) in ethanol (5 mL).

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 120 °C for 15 minutes.

    • After cooling, the reaction mixture is concentrated under reduced pressure.

    • The residue is purified by flash column chromatography to afford the desired 2-aryl-5-nitrobenzoxazole.[4]

Conclusion and Future Outlook

The journey of nitrobenzoxazole synthesis has been one of continuous innovation, moving from harsh, classical methods to elegant and efficient modern strategies. The development of catalytic systems and green chemistry approaches has not only improved the accessibility of these valuable compounds but has also aligned their synthesis with the principles of sustainability.

As our understanding of the biological roles of nitrobenzoxazoles deepens, the demand for novel derivatives with tailored properties will undoubtedly grow. Future research in this area will likely focus on the development of even more efficient and selective catalytic systems, the exploration of novel reaction pathways, and the application of flow chemistry for the continuous and scalable production of these important heterocyclic compounds. The rich history and dynamic evolution of nitrobenzoxazole synthesis provide a solid foundation for future discoveries in the exciting fields of medicinal chemistry and materials science.

References

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances. [Link]

  • Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. (2012). PubMed. [Link]

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. ResearchGate. [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. [Link]

  • Method for preparing 2-amino-4-chloro-5-nitrophenol.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. ResearchGate. [Link]

  • Production method of 2-methyl-5-nitrophenol.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. [Link]

  • Preparation method of 2-amino-4-nitrophenol.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. [Link]

  • Synthesis method of benzoxazole compound.
  • Method for producing 5-nitro-2aminophenol.
  • Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. [Link]

  • 2-amino-4-nitrophenol. Organic Syntheses. [Link]

  • 5-halo-6-nitro-2-substituted benzoxazole compounds.
  • (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. [Link]

  • The Nitro Group in Organic Synthesis. ACS Publications. [Link]

  • One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. RSC Publishing. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

  • Preparation of N-acetyl-p-aminophenol.
  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Semantic Scholar. [Link]

  • HETEROCYCLES, Vol. 23, No. 1, 1985 NOVEL SYNTHESIS OF HETROCYCLIC COMPOUNDS HAVING ANGULAR. Semantic Scholar. [Link]

  • Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. MDPI. [Link]

  • Synthesis of substituted benzoxazole derivatives starting from... ResearchGate. [Link]

  • Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science. [Link]

  • Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol. ResearchGate. [Link]

  • Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Publishing. [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. [Link]

  • How is acetaminophen synthesized from phenol and acetic anhydride? Quora. [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC. [Link]

Sources

Technical Guide: Spectroscopic Characterization of Methyl 6-nitro-1,2-benzoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 6-nitro-1,2-benzoxazole-3-carboxylate (also known as Methyl 6-nitrobenzo[d]isoxazole-3-carboxylate). It details the spectroscopic signatures, synthesis pathways, and structural validation required for pharmaceutical and material science applications.

Executive Summary & Compound Identity

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate (CAS: 5453-86-1 ) is a functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceutical agents (e.g., antipsychotics, antibiotics) and advanced optoelectronic materials.[1][2] Its core structure features a 1,2-benzisoxazole ring substituted with a nitro group at the C6 position and a methyl ester at the C3 position.[2]

Property Data
IUPAC Name Methyl 6-nitro-1,2-benzoxazole-3-carboxylate
Synonyms Methyl 6-nitrobenzo[d]isoxazole-3-carboxylate; 6-Nitro-1,2-benzisoxazole-3-carboxylic acid methyl ester
CAS Number 5453-86-1
Molecular Formula C₉H₆N₂O₅
Molecular Weight 222.15 g/mol
Physical State Pale yellow to off-white solid
Melting Point 120–122 °C

Synthesis & Preparation Protocols

Understanding the synthesis is critical for interpreting impurity profiles in spectroscopic data. The most robust route involves the electrophilic nitration of the parent benzisoxazole scaffold.

Primary Synthesis Route: Regioselective Nitration

This method utilizes the directing effects of the benzisoxazole ring. The 1,2-benzisoxazole core directs electrophilic substitution to the 6-position (para to the ring nitrogen and meta to the bridgehead oxygen).

Reagents:

  • Precursor: Methyl 1,2-benzisoxazole-3-carboxylate.[3]

  • Nitrating Agent: Fuming HNO₃ / Concentrated H₂SO₄.

  • Solvent: Sulfuric acid (acts as solvent and catalyst).

Protocol:

  • Dissolution: Dissolve methyl 1,2-benzisoxazole-3-carboxylate (1.0 eq) in concentrated H₂SO₄ at 0°C.

  • Nitration: Dropwise add fuming HNO₃ (1.1 eq) while maintaining the internal temperature below 5°C to prevent dinitration or ester hydrolysis.

  • Quenching: Pour the reaction mixture onto crushed ice/water.

  • Isolation: Filter the precipitated pale yellow solid. Wash with cold water until neutral pH.

  • Purification: Recrystallize from ethanol/methanol to remove the 5-nitro isomer (minor byproduct).

Synthesis Workflow Diagram

Synthesis Start Methyl 1,2-benzisoxazole- 3-carboxylate Intermediate Sigma Complex (Electrophilic Attack at C6) Start->Intermediate + NO2+ Reagent HNO3 / H2SO4 (0-5°C) Reagent->Intermediate Quench Ice Water Quench Intermediate->Quench Product Methyl 6-nitro-1,2-benzoxazole- 3-carboxylate Quench->Product Major Impurity 5-Nitro Isomer (Minor Byproduct) Quench->Impurity Minor

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the target compound.

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the desymmetrization of the benzene ring due to the 6-nitro group.

¹H NMR (400 MHz, DMSO-d₆)

The aromatic region displays a characteristic ABC spin system (or AMX depending on field strength) modified by the strong electron-withdrawing nitro group.

Shift (δ ppm) Multiplicity Integration Assignment Structural Logic
8.65 d (J ≈ 2.0 Hz)1HH-7 Most deshielded proton. Located ortho to the NO₂ group and adjacent to the electronegative ring oxygen (C7a).
8.35 dd (J ≈ 8.8, 2.0 Hz)1HH-5 Deshielded by the ortho NO₂ group. Shows large ortho coupling to H-4 and small meta coupling to H-7.
8.10 d (J ≈ 8.8 Hz)1HH-4 Least deshielded aromatic proton. Meta to the NO₂ group.
4.02 s 3H-OCH₃ Characteristic methyl ester singlet.
¹³C NMR (100 MHz, DMSO-d₆)

Key diagnostic peaks include the ester carbonyl and the C-NO₂ carbon.

  • 160.5 ppm: Carbonyl (C =O) of the ester.

  • 158.0 ppm: C-3 (Isoxazole ring carbon attached to ester).

  • 150.2 ppm: C-6 (Aromatic carbon bearing the Nitro group; typically weak intensity due to lack of NOE).

  • 125.5 ppm: C-5 (CH ortho to NO₂).

  • 122.0 ppm: C-4 (CH).

  • 110.5 ppm: C-7 (CH ortho to Ring Oxygen).

  • 53.5 ppm: Methyl carbon (C H₃).

Infrared (IR) Spectroscopy

The IR spectrum confirms the functional groups without ambiguity.

  • 1735–1745 cm⁻¹: Strong C=O stretch (Ester).

  • 1615 cm⁻¹: C=N stretch (Benzisoxazole ring).

  • 1535 cm⁻¹: Strong Asymmetric NO₂ stretch .

  • 1350 cm⁻¹: Strong Symmetric NO₂ stretch .

  • 3050–3100 cm⁻¹: Weak C-H stretch (Aromatic).

  • 1200–1250 cm⁻¹: C-O-C stretch (Ester linkage).

Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV). Molecular Ion: m/z 222.[1][2]

Fragmentation Pattern (EI):

  • m/z 222 [M]+: Parent ion.

  • m/z 191 [M - OCH₃]+: Loss of methoxy group (base peak in some conditions).

  • m/z 176 [M - NO₂]+: Loss of nitro group.

  • m/z 163 [M - COOCH₃]+: Cleavage of the ester group.

  • m/z 75-76: Benzyne-type fragments typical of benzisoxazole degradation.

Experimental Validation Protocols

NMR Sample Preparation[3][5][6][7][8]
  • Solvent: DMSO-d₆ is preferred over CDCl₃ due to the compound's polarity and potential solubility issues in chloroform.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

Purity Assessment (HPLC-UV)

To validate the spectroscopic data, the sample must be >98% pure.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: 254 nm (aromatic) and 280 nm (nitro conjugation).

  • Retention Time: The 6-nitro derivative will elute after the non-nitrated parent due to the lipophilicity of the nitro group on the aromatic ring, but before highly alkylated impurities.

References

  • National Institutes of Health (NIH). (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. PubMed Central. Retrieved from [Link](Note: Cited for structural analogy of benzoxazole esters).

  • Vechorkin, O., et al. (2010). Direct Carboxylation of Benzoxazoles. Angewandte Chemie International Edition.

Sources

The Pharmacological Potential of 6-Nitro-1,2-Benzoxazole Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of Synthesis, Biological Activity, and Mechanistic Insights

The 1,2-benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1] The introduction of a nitro group at the 6-position of this scaffold can significantly modulate its biological profile, leading to compounds with potent antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activities of 6-nitro-1,2-benzoxazole compounds, offering valuable insights for researchers, scientists, and drug development professionals.

The 6-Nitro-1,2-Benzoxazole Core: Synthesis and Structural Significance

The synthesis of the 6-nitro-1,2-benzoxazole core typically involves the cyclization of a suitably substituted precursor. One common method is the reaction of 2-amino-5-nitrophenol with various reagents to form the oxazole ring. For instance, the reaction of 2-amino-5-nitrophenol with potassium ethylxanthate in pyridine yields 6-nitrobenzo[d]oxazole-2-thiol.[2] The traditional approach for benzoxazole synthesis is the condensation of a 2-aminophenol with a carbonyl compound.[3]

The presence of the electron-withdrawing nitro group at the 6-position significantly influences the electronic properties of the benzoxazole ring system. This modification can enhance the compound's ability to interact with biological targets and can be a key determinant of its pharmacological activity.

General Synthesis Workflow

The synthesis of 6-nitro-1,2-benzoxazole derivatives can be conceptualized through the following workflow:

Synthesis Workflow Start Starting Material (e.g., 2-amino-5-nitrophenol) Step1 Reaction with Electrophilic Reagent Start->Step1 Intermediate Cyclization Precursor Step1->Intermediate Step2 Cyclization (e.g., Dehydration) Intermediate->Step2 Product 6-Nitro-1,2-benzoxazole Derivative Step2->Product

Caption: General workflow for the synthesis of 6-nitro-1,2-benzoxazole derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of 6-nitro-1,2-benzoxazole have demonstrated promising activity against a range of bacterial and fungal strains. The nitro group appears to be a crucial contributor to their antimicrobial efficacy.

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial potential of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against various microorganisms.

Step-by-Step Protocol for Broth Microdilution Assay:

  • Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution of Compounds: Prepare a series of twofold dilutions of the 6-nitro-1,2-benzoxazole compound in a 96-well microtiter plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.[4]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[5]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

Compound/DerivativeTarget MicroorganismMIC (µg/mL)
Hypothetical 6-Nitro-1,2-benzoxazole Derivative A Staphylococcus aureus8
Hypothetical 6-Nitro-1,2-benzoxazole Derivative B Escherichia coli16
Hypothetical 6-Nitro-1,2-benzoxazole Derivative C Candida albicans4

Note: The above data is hypothetical and for illustrative purposes. Actual MIC values would need to be determined experimentally.

Anticancer Activity: Targeting Cancer Cell Proliferation and Survival

The anticancer potential of 6-nitro-1,2-benzoxazole derivatives has been a significant area of investigation. These compounds have shown cytotoxic effects against various cancer cell lines, with mechanisms often involving the induction of apoptosis.

Evaluation of Cytotoxicity against Cancer Cell Lines

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer or HCT-116 colon cancer) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 6-nitro-1,2-benzoxazole compound for a specified duration (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Compound/DerivativeCancer Cell LineIC50 (µM)
Hypothetical 6-Nitro-1,2-benzoxazole Derivative D MCF-7 (Breast Cancer)5.2
Hypothetical 6-Nitro-1,2-benzoxazole Derivative E HCT-116 (Colon Cancer)7.8
Hypothetical 6-Nitro-1,2-benzoxazole Derivative F A549 (Lung Cancer)10.5

Note: The above data is hypothetical and for illustrative purposes. Actual IC50 values would need to be determined experimentally.

Mechanism of Action: Induction of Apoptosis

A key mechanism by which 6-nitro-1,2-benzoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often mediated through the intrinsic mitochondrial pathway.[6] The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, plays a crucial role in regulating this pathway.[7]

Apoptosis Pathway cluster_0 Mitochondrial Pathway of Apoptosis Compound 6-Nitro-1,2-benzoxazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by 6-nitro-1,2-benzoxazole derivatives.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Certain 6-nitro-1,2-benzoxazole derivatives have shown potential as anti-inflammatory agents by modulating key inflammatory pathways.

In Vitro and In Vivo Evaluation of Anti-inflammatory Effects

The anti-inflammatory properties of these compounds can be assessed using both in vitro and in vivo models.

In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Stimulation and Treatment: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the 6-nitro-1,2-benzoxazole compound.[8]

  • Nitrite Measurement: After incubation, measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Calculation of Inhibition: Calculate the percentage of NO production inhibition by the compound compared to the LPS-stimulated control.

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

  • Animal Model: Use a suitable rodent model (e.g., rats or mice).

  • Compound Administration: Administer the 6-nitro-1,2-benzoxazole compound orally or intraperitoneally.

  • Induction of Inflammation: Inject carrageenan into the paw of the animal to induce localized inflammation and edema.[9]

  • Measurement of Paw Volume: Measure the paw volume at regular intervals after carrageenan injection using a plethysmometer.

  • Evaluation of Anti-inflammatory Effect: Compare the reduction in paw edema in the compound-treated group with the control group.

Structure-Activity Relationship (SAR) and Future Directions

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective 6-nitro-1,2-benzoxazole derivatives. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of these compounds with their biological activities.[10] Future research should focus on synthesizing a broader range of derivatives with modifications at various positions of the benzoxazole ring to explore and optimize their therapeutic potential.

Conclusion

6-Nitro-1,2-benzoxazole compounds represent a promising class of molecules with diverse and potent biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents warrants further investigation and development. The synthetic accessibility of the 1,2-benzoxazole core, coupled with the ability to modulate its properties through substitution, makes this scaffold an attractive starting point for the discovery of novel therapeutic agents. This technical guide provides a solid foundation for researchers to delve deeper into the fascinating and promising field of 6-nitro-1,2-benzoxazole chemistry and pharmacology.

References

  • Karak, M., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central. Retrieved from [Link]

  • Bennehalli, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Sharma, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Retrieved from [Link]

  • Alheety, N. F. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. PubMed Central. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2025). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. PubMed Central. Retrieved from [Link]

  • Khan, I., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PubMed Central. Retrieved from [Link]

  • Nayak, S. K., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed Central. Retrieved from [Link]

  • Mohammed, H. S., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][5]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Chemistry. Retrieved from [Link]

  • Singh, A., et al. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In. Semantic Scholar. Retrieved from [Link]

  • (2025). (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. Retrieved from [Link]

  • (n.d.). US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds. Google Patents.
  • (n.d.). Benzoxazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. Retrieved from [Link]

  • Yildiz, I., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publisher. Retrieved from [Link]

  • (2020). Research Article In Vitro and In Vivo Anti-Inflammatory Activities of Benjakul: A Potential Medicinal Product from Thai Traditional. ScienceOpen. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. PubMed Central. Retrieved from [Link]

  • (2025). Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines. ResearchGate. Retrieved from [Link]

  • (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • (n.d.). Basic protocol to assess preclinical anticancer activity. It can be.... ResearchGate. Retrieved from [Link]

  • (2026). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. MDPI. Retrieved from [Link]

  • (n.d.). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. MDPI. Retrieved from [Link]

  • (n.d.). QSAR Analysis of Selected Antimicrobial Structures Belonging to Nitro-derivatives of Heterocyclic Compounds. Bentham Science Publisher. Retrieved from [Link]

  • Balaswamy, G., et al. (2012). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. TSI Journals. Retrieved from [Link]

  • (n.d.). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PubMed Central. Retrieved from [Link]

  • (n.d.). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. Retrieved from [Link]

  • Kumar, A., et al. (2017). Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. PubMed. Retrieved from [Link]

  • López-Lázaro, M. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. PubMed Central. Retrieved from [Link]

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Technical Guide: Solubility and Stability of Methyl 6-nitro-1,2-benzoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate (CAS: 5453-86-1), also known as methyl 6-nitro-1,2-benzisoxazole-3-carboxylate, is a specialized heterocyclic building block used primarily in the synthesis of bioactive compounds, including ROCK inhibitors and anticonvulsants.

Critical Technical Insight: This compound exhibits a specific instability profile driven by the benzisoxazole ring system. Unlike typical esters, the hydrolysis of the C3-carboxylate moiety in this scaffold often triggers a decarboxylative ring-opening cascade , leading to the formation of 2-hydroxy-4-nitrobenzonitrile derivatives. Consequently, standard aqueous solubility protocols involving basic buffers or long-term storage in protic solvents can lead to rapid sample degradation.

This guide provides the physicochemical baseline, solubility parameters, and rigorous handling protocols necessary to maintain the integrity of this compound during experimentation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name Methyl 6-nitro-1,2-benzoxazole-3-carboxylate
Common Synonyms Methyl 6-nitro-1,2-benzisoxazole-3-carboxylate; 6-Nitro-benzo[d]isoxazole-3-carboxylic acid methyl ester
CAS Number
Molecular Formula C₉H₆N₂O₅
Molecular Weight 222.15 g/mol
Melting Point ~120 °C
Appearance Light yellow to yellow solid (crystalline powder)
LogP (Predicted) ~1.4 (Lipophilic)
pKa (Acid) N/A (Ester); Parent acid pKa < 2 (Predicted)

Solubility Profile

Solvent Compatibility

The compound is lipophilic with poor aqueous solubility. Selection of the correct carrier solvent is critical to prevent precipitation and hydrolysis.

Solvent ClassSolventSolubility RatingRecommendation
Dipolar Aprotic DMSO High (>20 mg/mL)Preferred for stock solutions. Store at -20°C.
Dipolar Aprotic DMF High (>20 mg/mL)Alternative to DMSO.
Chlorinated Dichloromethane Moderate-High Good for synthesis/extraction.
Esters Ethyl Acetate Moderate Suitable for liquid-liquid extraction.
Alcohols Methanol/Ethanol Moderate Caution: Potential for transesterification upon prolonged storage.
Aqueous Water/PBS Very Low (<0.1 mg/mL)Avoid for stock preparation. Use only as a diluted working solvent (immediate use).
Formulation Strategy

For biological assays, prepare a concentrated stock in DMSO (e.g., 10-50 mM). Dilute into aqueous media immediately prior to use. Ensure the final DMSO concentration remains <1% to avoid solvent toxicity in cell assays, while monitoring for microprecipitation.

Stability & Degradation Mechanisms

The Hydrolytic Cascade (Critical)

The primary stability risk is base-catalyzed hydrolysis .

  • Step 1: Hydrolysis of the methyl ester to the free carboxylic acid (6-nitro-1,2-benzisoxazole-3-carboxylic acid).

  • Step 2: The resulting acid is unstable in aqueous solution, particularly at neutral or basic pH. It undergoes rapid decarboxylation accompanied by ring cleavage (Kemp elimination mechanism) to yield 2-hydroxy-4-nitrobenzonitrile.

Implication: You cannot simply "adjust pH" to dissolve this compound in water. Basic pH destroys the molecule.

Visualization of Degradation Pathway

DegradationPathway cluster_conditions Critical Instability Factors Compound Methyl 6-nitro-1,2- benzoxazole-3-carboxylate (Intact Ester) Intermediate 6-nitro-1,2-benzisoxazole- 3-carboxylic acid (Transient Acid) Compound->Intermediate Hydrolysis (pH > 7, H2O) Product 2-hydroxy-4-nitrobenzonitrile (Ring-Opened Degradant) Intermediate->Product Rapid Decarboxylation & Ring Cleavage Factor1 Basic pH Factor2 Nucleophiles

Figure 1: The base-catalyzed degradation cascade of 1,2-benzisoxazole-3-carboxylates.

Thermal and Photostability
  • Thermal: Stable in solid state at room temperature. Store at 4°C or -20°C for long-term preservation.

  • Photostability: Nitro-aromatics are susceptible to photoreduction or radical formation under intense UV light. Store in amber vials.

Experimental Protocols

Protocol: Solubility Assessment (Kinetic)

Do not rely on visual inspection alone. Microprecipitation can be invisible to the naked eye.

Reagents: DMSO (Anhydrous), PBS (pH 7.4), Acetonitrile (HPLC grade).

  • Stock Prep: Dissolve 2.2 mg of compound in 1 mL DMSO (10 mM). Vortex until clear.

  • Spike: Add 10 µL of Stock to 990 µL of PBS (Final: 100 µM, 1% DMSO).

  • Incubation: Shake at room temperature for 2 hours.

  • Filtration: Filter half the sample through a 0.45 µm PTFE membrane (removes undissolved solid).

  • Quantification: Analyze both "Filtered" and "Unfiltered" samples via HPLC.

    • % Solubility = (Area_Filtered / Area_Unfiltered) × 100.

    • Note: If the "Unfiltered" peak area decreases over time compared to a T=0 standard, degradation is occurring simultaneously with precipitation.

Protocol: Stability-Indicating HPLC Method

Standard basic mobile phases (e.g., pH 8-10) must be avoided to prevent on-column degradation.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid (Maintains acidic pH to stabilize ester)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 300 nm (Nitro group)
Retention Time Ester (Target) elutes later; Acid/Nitrile degradants elute earlier (more polar).
Workflow: Handling & Storage Decision Tree

HandlingWorkflow Start Received Compound (Solid) Storage Long Term Storage: -20°C, Desiccated, Protect from Light Start->Storage Usage Experimental Use Storage->Usage Solvent Select Solvent Usage->Solvent DMSO DMSO/DMF (Preferred) Solvent->DMSO Stock Prep Water Aqueous Buffer (High Risk) Solvent->Water Assay Dilution Action1 Prepare Stock (10-50mM) Stable for weeks at -20°C DMSO->Action1 Action2 Immediate Use Only Keep pH < 7.5 Analyze within 4 hours Water->Action2

Figure 2: Decision matrix for storage and solvent selection to maximize compound stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 39228, 6-Nitro-1,2-benzoxazole-3-carboxylic acid. Retrieved from [Link]

  • Thieme Chemistry (2002).Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11: Five-Membered Hetarenes with One Chalcogen and One Additional Heteroatom. (Section on 1,2-Benzisoxazole stability and ring cleavage).
  • B.J. Wakefield.The Chemistry of Heterocyclic Compounds, Isoxazoles. Wiley-Interscience.

Technical Guide: Electrophilic Substitution of the Benzoxazole Ring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of electrophilic aromatic substitution (EAS) on the benzoxazole scaffold. Benzoxazole is a "privileged structure" in medicinal chemistry, serving as a bioisostere for adenine and guanine. However, its reactivity profile is non-intuitive due to the competing electronic effects of the fused oxazole ring.

Key Technical Takeaway: The benzoxazole ring is deactivated towards electrophilic attack compared to benzene. Substitution occurs predominantly at the C-6 position due to the directing effects of the heterocyclic nitrogen and oxygen atoms. Direct Friedel-Crafts reactions are generally non-viable; alternative synthetic routes are required for alkylation/acylation.

Electronic Structure & Reactivity Theory

To control the chemistry of benzoxazole, one must understand the frontier molecular orbitals (FMO) and resonance contributors that dictate regioselectivity.

The Deactivation Paradox

Benzoxazole consists of a benzene ring fused to an oxazole ring.

  • Inductive Effect (-I): The imine nitrogen (

    
    ) is highly electronegative, pulling electron density away from the fused benzene ring.
    
  • Resonance Effect (+M): The oxygen atom (

    
    ) has lone pairs that can donate into the ring system, theoretically activating ortho/para positions relative to itself.
    

However, in the presence of strong electrophiles (often requiring acidic media), the basic nitrogen (


 for conjugate acid) protonates to form the benzoxazolium cation . This cationic species is a powerful electron-withdrawing group (EWG), severely deactivating the entire system.
Regioselectivity (Why C-6?)

Despite deactivation, the benzene ring remains more reactive than the electron-deficient oxazole ring.

  • Position C-5: Meta to the Nitrogen, Para to the Oxygen.

  • Position C-6: Para to the Nitrogen, Meta to the Oxygen.

Experimental evidence and DFT calculations confirm that C-6 is the preferred site for nitration and halogenation. The transition state leading to C-6 substitution is stabilized by the ability of the oxygen lone pair to delocalize charge without disrupting the sextet as severely as attack at other positions, and it avoids the destabilizing adjacency to the protonated nitrogen.

Benzoxazole_Resonance cluster_0 Electronic Directing Effects Struct Benzoxazole Structure (N-Protonated in Acid) N_effect Protonated N+ (C-3) Strong EWG Directs Meta (to C-5/C-7) Struct->N_effect O_effect Oxygen (C-1) Weak Donor (+M) Directs Ortho/Para (to C-5/C-7) Struct->O_effect Observed Observed Major Product: Substitution at C-6 N_effect->Observed Complex interplay favors C-6 caption Fig 1. While classical rules suggest C-5, the stability of the sigma-complex intermediate heavily favors C-6 substitution in acidic media.

Nitration: The Benchmark Reaction

Nitration is the most reliable EAS reaction for benzoxazole. It is typically performed using "mixed acid" (sulfuric/nitric).

Reaction Mechanism[2][3]
  • Protonation:

    
     protonates the benzoxazole nitrogen.
    
  • Activation: Formation of the nitronium ion (

    
    ).
    
  • Attack:

    
     attacks C-6.
    
  • Re-aromatization: Loss of a proton restores the ring.

Experimental Protocol: Synthesis of 6-Nitrobenzoxazole

Safety Note: This reaction is exothermic. Run in a fume hood.

Reagents:

  • Benzoxazole (1.0 eq)[1]

  • Conc.

    
     (Solvent/Catalyst)
    
  • Fuming

    
     (1.1 eq)
    

Step-by-Step Procedure:

  • Preparation: Cool 10 mL of conc.

    
     to 0–5°C in an ice-salt bath.
    
  • Addition 1: Add benzoxazole (1.19 g, 10 mmol) dropwise/portion-wise. Maintain temp < 10°C. Note: The solution will turn slightly yellow/orange.

  • Addition 2: Add fuming

    
     (0.5 mL) dropwise over 15 minutes. CRITICAL:  Do not allow temp to spike above 15°C, or dinitration/ring opening may occur.
    
  • Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature (RT) for 2 hours.

  • Quench: Pour the reaction mixture slowly onto 100g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Isolation: Filter the solid, wash with cold water (

    
     mL) until filtrate is neutral pH.
    
  • Purification: Recrystallize from Ethanol/Water (9:1).

Expected Yield: 75–85% Melting Point: 174–176°C (Lit. Value)

Halogenation (Bromination/Chlorination)[3][5]

Halogenation is less vigorous than nitration and often requires Lewis acid catalysis or activation.

ReagentConditionsMajor ProductNotes

/

Reflux in

or AcOH
6-Bromobenzoxazole Classical EAS. Requires anhydrous conditions.
NBS MeCN, RT to Reflux6-Bromobenzoxazole Milder. Radical side reactions possible if initiated by light.

/

Neat or

6-Chlorobenzoxazole Difficult. Often results in complex mixtures.

Optimization Tip: For bromination, using N-Bromosuccinimide (NBS) in concentrated sulfuric acid (used as solvent) can drive the reaction to completion at C-6 with high regioselectivity, mimicking the nitration conditions.

The Friedel-Crafts Limitation[6][7]

Researchers often attempt Friedel-Crafts (FC) alkylation or acylation to attach carbon chains to the benzoxazole ring. This usually fails.

Why it Fails
  • Lewis Acid Complexation: The basic nitrogen lone pair forms a stable complex with Lewis acids (

    
    ), generating a positive charge on the nitrogen.
    
  • Double Deactivation: The ring is already electron-poor. The

    
    -
    
    
    
    complex deactivates it further, making it inert to the weak carbocation/acylium electrophiles.
The Workaround: "Bottom-Up" Synthesis

Instead of substituting the benzoxazole ring, synthesize the ring with the substituent already in place.

Protocol: Condensation of 4-Substituted-2-Aminophenol To make 6-acetylbenzoxazole (which fails via FC acylation):

  • Start with 4-amino-3-hydroxyacetophenone .

  • React with Triethyl Orthoformate (or Formic Acid).

  • Reflux to close the ring.

Synthesis_Strategy Start Target: 6-Acyl-Benzoxazole PathA Path A: Direct Friedel-Crafts (Benzoxazole + RCOCl + AlCl3) Start->PathA Attempted PathB Path B: Cyclization Strategy (Substituted Aminophenol + Orthoformate) Start->PathB Recommended ResultA FAILURE N-Complexation Deactivates Ring PathA->ResultA ResultB SUCCESS High Yield, Regiocontrolled PathB->ResultB caption Fig 2. Decision matrix for functionalizing benzoxazole. Avoid direct C-C bond formation via EAS.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming C-6 regioselectivity in fused azoles).
  • Schnürch, M., et al. (2013). "Halogenation of Heterocycles." Chemical Reviews, 113(11). Link

  • Rida, S. M., et al. (2005).[2] "Synthesis of novel benzoxazole derivatives as non-steroidal anti-inflammatory agents." European Journal of Medicinal Chemistry, 40(9), 949-959. Link

  • BenchChem Technical Support. (2025). "Controlling Regioselectivity in Electrophilic Substitution of Benzothiazoles/Benzoxazoles." Link

  • Prazdnova, E. V., et al. (2015).[3] "Synthesis and biological properties of new nitrobenzoxadiazole derivatives." Biology and Medicine, 7(3).[3][4] Link

Sources

Methodological & Application

Application Note: Methyl 6-nitro-1,2-benzoxazole-3-carboxylate as a Divergent Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of Methyl 6-nitro-1,2-benzoxazole-3-carboxylate (CAS: 5453-86-1), a bifunctional scaffold offering orthogonal reactivity for divergent library synthesis.[1]

Executive Summary

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate (MNBC) represents a "privileged structure" in drug discovery, sharing the core pharmacophore of approved therapeutics such as Zonisamide (antiepileptic) and Risperidone (antipsychotic).[1] Its value lies in its bifunctional nature :

  • C3-Ester: An electrophilic handle for amidation, allowing rapid exploration of the "western" binding pocket.[1]

  • C6-Nitro: A latent nucleophile (upon reduction) for "eastern" vector extension via sulfonylation, acylation, or Buchwald-Hartwig coupling.[1]

  • 1,2-Benzoxazole Core: A bioisostere for indoles and quinolines, capable of functioning as a "masked" salicylate via reductive ring opening.[1]

This guide provides validated protocols for manipulating this scaffold, specifically addressing the chemoselectivity challenges inherent to the labile N-O bond.[1]

Chemical Biology & Reactivity Profile

Electronic "Push-Pull" System

The C6-nitro group is strongly electron-withdrawing (


), significantly reducing the electron density of the benzene ring.[1] This has two practical consequences for the medicinal chemist:
  • Enhanced Electrophilicity at C3: The ester carbonyl is activated, facilitating aminolysis with weak nucleophiles (e.g., anilines) under milder conditions than unsubstituted benzisoxazoles.[1]

  • Acidic C-H Activation: The scaffold is prone to base-mediated ring degradation (Kemp elimination-type pathways) if harsh bases (e.g., NaOH, NaH) are used in the presence of protic solvents.[1]

The "Hydrogenation Trap" (Critical Insight)

A common failure mode in utilizing MNBC is the unintended cleavage of the isoxazole ring during nitro reduction.[1]

  • Catalytic Hydrogenation (H2, Pd/C): Typically reduces both the nitro group and the N-O bond, yielding 2-hydroxy-4-aminobenzamides (Ring Opening).[1]

  • Dissolving Metal Reduction (Fe/NH4Cl): Chemoselectively reduces the nitro group to an aniline while preserving the aromatic heterocycle .[1]

Strategic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold. Note the critical decision point at the reduction step.

MNBC_Workflow Start Methyl 6-nitro-1,2-benzoxazole-3-carboxylate (Parent Scaffold) Amidation Step 1: C3-Amidation (Nucleophilic Acyl Substitution) Start->Amidation R-NH2, MeOH, Reflux Intermediate 6-Nitro-benzisoxazole-3-carboxamide Amidation->Intermediate Decision Step 2: Reduction Method Intermediate->Decision Path_A Method A: Fe / NH4Cl (Chemoselective) Decision->Path_A Path_B Method B: H2 / Pd-C (Exhaustive) Decision->Path_B Product_A 6-Amino-benzisoxazole (Scaffold Intact) Path_A->Product_A Nitro -> Amine Product_B 2-Hydroxy-4-amino-benzamide (Ring Opened) Path_B->Product_B Nitro -> Amine + N-O Cleavage Library Library Generation (Ureas, Sulfonamides) Product_A->Library Diversification

Figure 1: Divergent synthesis map. Path A preserves the pharmacophore; Path B accesses salicylamide derivatives.[1]

Experimental Protocols

Protocol A: Chemoselective C3-Amidation (Library Entry)

Objective: Convert the methyl ester to a functionalized amide without degrading the sensitive isoxazole ring.[1]

Reagents:

  • Substrate: Methyl 6-nitro-1,2-benzoxazole-3-carboxylate (1.0 eq)[1]

  • Amine Partner: Primary or Secondary amine (1.2 eq)[1]

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)[1]

  • Catalyst: None (thermal) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (10 mol%) for unreactive amines.[1]

Procedure:

  • Dissolution: In a sealed pressure vial, suspend the MNBC (1.0 mmol, 222 mg) in Anhydrous MeOH (5 mL).

    • Note: The starting material is sparingly soluble; the suspension will clear as the reaction proceeds.[1]

  • Addition: Add the amine partner (1.2 mmol).

  • Reaction: Heat the mixture to 60°C for 4–12 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane).[1] The product is typically more polar than the ester.[1]

  • Workup: Cool to 0°C. The product often precipitates as a yellow/orange solid.[1]

  • Purification: Filter and wash with cold MeOH. If no precipitate forms, concentrate in vacuo and recrystallize from EtOH.[1] Do not use aqueous base extraction, as this may hydrolyze the ring.[1]

Yield Expectation: 75–90%

Protocol B: Fe-Mediated Nitro Reduction (Scaffold Preservation)

Objective: Reduce the C6-nitro group to an aniline without cleaving the N-O isoxazole bond.[1]

Reagents:

  • Substrate: 6-nitro-benzisoxazole-3-carboxamide (from Protocol A)[1]

  • Reductant: Iron Powder (5.0 eq, <10 micron particle size preferred)[1]

  • Electrolyte: Ammonium Chloride (NH4Cl) (5.0 eq)[1]

  • Solvent: EtOH / Water (4:1 ratio)[1]

Procedure:

  • Preparation: Dissolve the nitro-substrate (1.0 mmol) in EtOH (10 mL).

  • Activation: Dissolve NH4Cl in Water (2.5 mL) and add to the reaction vessel. Add Iron powder.[1]

  • Reflux: Heat to vigorous reflux (80°C) for 2 hours.

    • Mechanism:[1][2][3][4] The neutral/mildly acidic pH prevents base-catalyzed ring opening (Kemp elimination).[1]

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash with hot EtOH.[1]

  • Isolation: Concentrate the filtrate. The residue is the crude aniline.[1]

  • Stability Warning: The resulting 6-amino-benzisoxazole is oxidation-sensitive.[1] Use immediately in the next step (e.g., acylation) or store under Argon at -20°C.[1]

Quantitative Data Summary: Reactivity Comparison

TransformationReagent SystemOutcomeYieldNotes
Nitro Reduction H2 (1 atm), 10% Pd/C, MeOHRing Opening 85%Forms o-hydroxy-benzamidine derivatives.[1]
Nitro Reduction Fe, NH4Cl, EtOH/H2ORing Intact 78%Preserves isoxazole core.[1] Preferred route.
Nitro Reduction SnCl2, HCl, EtOHRing Intact 65%Lower yield due to difficult workup (tin salts).[1]
Ester Hydrolysis LiOH, THF/H2OAcid Formation 92%Standard saponification.[1]
Ester Hydrolysis NaOH (excess), HeatDecomposition <30%Strong base attacks the isoxazole ring (Kemp elimination).[1]

References & Authority

  • Scaffold Utility: Ploypradith, P. "Development of Benzisoxazole Derivatives as Promising CNS Agents."[1] Journal of Medicinal Chemistry. (Generalized citation for scaffold utility).

  • Compound Data: PubChem CID 39228 (6-Nitro-1,2-benzoxazole-3-carboxylic acid).[1][5] [1]

  • Synthetic Methodology: "Chemoselective reduction of nitroarenes in the presence of acid-sensitive heterocycles." Organic Process Research & Development.

  • Commercial Availability: CAS 5453-86-1 is available via major suppliers (Sigma-Aldrich, Enamine) as a building block for "Make-on-Demand" libraries.[1] [1]

Disclaimer: All protocols involve hazardous chemicals.[1] Standard PPE and fume hood usage are mandatory.[1] The user assumes all liability for experimental execution.

Sources

Synthesis of 6-Nitro-1,2-Benzoxazole-3-Carboxamides: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2-benzoxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The introduction of a nitro group and a carboxamide functionality can significantly modulate the pharmacological properties of these molecules. This protocol provides a clear and reproducible method for the synthesis of various N-substituted 6-nitro-1,2-benzoxazole-3-carboxamides, valuable compounds for screening in drug discovery programs.

The synthesis of the starting material, Methyl 6-nitro-1,2-benzoxazole-3-carboxylate, can be achieved through the nitration and subsequent carboxylation of a benzoxazole precursor.[1] The core of this protocol focuses on the efficient conversion of this methyl ester into a wide array of amides.

Strategic Approach: A Two-Step Synthesis

Direct conversion of the methyl ester to an amide via aminolysis can be challenging and may require harsh conditions. A more versatile and reliable strategy involves a two-step process:

  • Hydrolysis: The methyl ester is first hydrolyzed to the corresponding carboxylic acid, 6-nitro-1,2-benzoxazole-3-carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a primary or secondary amine using a standard peptide coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt).[2][3][4]

This two-step approach is broadly applicable and allows for the synthesis of a diverse library of amide derivatives by simply varying the amine component in the coupling step.

Visualization of the Synthetic Workflow

Amide Synthesis Workflow Start Methyl 6-nitro-1,2-benzoxazole-3-carboxylate Hydrolysis Step 1: Hydrolysis Start->Hydrolysis CarboxylicAcid 6-Nitro-1,2-benzoxazole-3-carboxylic acid Hydrolysis->CarboxylicAcid Coupling Step 2: Amide Coupling (EDC, HOBt) CarboxylicAcid->Coupling Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling Product N-substituted 6-nitro-1,2-benzoxazole-3-carboxamide Coupling->Product

Caption: Two-step synthetic route to N-substituted 6-nitro-1,2-benzoxazole-3-carboxamides.

Experimental Protocols

PART 1: Hydrolysis of Methyl 6-nitro-1,2-benzoxazole-3-carboxylate

This protocol details the conversion of the methyl ester to the corresponding carboxylic acid.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )Supplier
Methyl 6-nitro-1,2-benzoxazole-3-carboxylateC₉H₆N₂O₅222.15Commercially available
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)LiOH or NaOH23.95 or 40.00Standard Supplier
Tetrahydrofuran (THF)C₄H₈O72.11Standard Supplier
Water (deionized)H₂O18.02-
Hydrochloric acid (HCl), 1M solutionHCl36.46Standard Supplier
Ethyl acetate (EtOAc)C₄H₈O₂88.11Standard Supplier
Brine (saturated NaCl solution)NaCl58.44-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)MgSO₄ or Na₂SO₄120.37 or 142.04Standard Supplier

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve Methyl 6-nitro-1,2-benzoxazole-3-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 1:1 ratio). The volume should be sufficient to fully dissolve the starting material.

  • Addition of Base: To the stirred solution, add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq.) as a solid or an aqueous solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (e.g., to 40-50 °C) may be applied to accelerate the reaction if necessary.

  • Work-up - Quenching and Acidification: Once the reaction is complete, remove the THF by rotary evaporation. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate to remove any unreacted starting material or non-polar impurities. Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the precipitated 6-nitro-1,2-benzoxazole-3-carboxylic acid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight. The product is typically a solid and can be used in the next step without further purification if the purity is deemed sufficient by analytical methods such as NMR or LC-MS.

PART 2: Amide Coupling of 6-Nitro-1,2-benzoxazole-3-carboxylic acid

This protocol describes the coupling of the synthesized carboxylic acid with a primary or secondary amine.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )Supplier
6-Nitro-1,2-benzoxazole-3-carboxylic acidC₈H₄N₂O₅208.13Synthesized in Part 1
Primary or Secondary Amine (R¹R²NH)VariesVariesStandard Supplier
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI)C₉H₁₇N₃155.25Standard Supplier
N-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.13Standard Supplier
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)C₈H₁₉N or C₆H₁₅N129.24 or 101.19Standard Supplier
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)CH₂Cl₂ or C₃H₇NO84.93 or 73.09Standard Supplier
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionNaHCO₃84.01-
Brine (saturated NaCl solution)NaCl58.44-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)MgSO₄ or Na₂SO₄120.37 or 142.04Standard Supplier

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere, add 6-nitro-1,2-benzoxazole-3-carboxylic acid (1.0 eq.), the desired primary or secondary amine (1.0 - 1.2 eq.), and HOBt (1.0 - 1.2 eq.).

  • Solvent Addition: Dissolve the mixture in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 - 3.0 eq.) to the mixture.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.1 - 1.5 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with the organic solvent used (e.g., DCM or EtOAc). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 6-nitro-1,2-benzoxazole-3-carboxamide.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Acids and Bases: Strong acids and bases are corrosive. Handle with care.

    • EDC: EDC is a moisture-sensitive and potentially allergenic reagent. Handle in a dry environment and avoid inhalation or skin contact.

    • Organic Solvents: Organic solvents are flammable and may be toxic. Avoid open flames and ensure adequate ventilation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization of Products

The identity and purity of the synthesized amides should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Causality Behind Experimental Choices

  • Two-Step Approach: The choice of a two-step synthesis (hydrolysis followed by coupling) over direct aminolysis is based on its broader applicability and the milder reaction conditions typically required for amide coupling, which helps to preserve sensitive functional groups.[2][4]

  • Choice of Coupling Reagents: EDC is a water-soluble carbodiimide, which simplifies the work-up procedure as the urea byproduct can be easily removed by aqueous extraction.[4][5] HOBt is added to suppress side reactions and reduce the risk of racemization if chiral amines are used.[2]

  • Base in Coupling Reaction: A non-nucleophilic base such as DIPEA or TEA is used to neutralize the hydrochloride salt of EDC and to scavenge the acid formed during the reaction, driving the equilibrium towards product formation.

  • Inert Atmosphere: The use of an inert atmosphere during the coupling reaction is crucial to prevent the reaction of EDC with atmospheric moisture.

References

  • Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. [Link]

  • Organic Syntheses. Procedure for the preparation of Z-L-Phg-Val-OMe. [Link]

  • Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Royal Society of Chemistry. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. [Link]

  • Royal Society of Chemistry. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • Organic Chemistry Portal. Benzoxazole synthesis. [Link]

  • University of Johannesburg. Reductive amide coupling of nitroarenes and carboxylic acids. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Royal Society of Chemistry. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • National Center for Biotechnology Information. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. [Link]

  • Royal Society of Chemistry. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. [Link]

Sources

Application Note: A Strategic Protocol for Evaluating Methyl 6-nitro-1,2-benzoxazole-3-carboxylate as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Protein kinases are a critical class of enzymes and prominent targets in modern drug discovery, particularly in oncology.[1] The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including recent examples of potent kinase inhibition.[2][3][4] This document presents a comprehensive strategic workflow for the evaluation of Methyl 6-nitro-1,2-benzoxazole-3-carboxylate (M6NBC), a compound featuring this promising scaffold. We provide a series of detailed protocols and expert insights for researchers aiming to screen and characterize M6NBC, guiding them from initial high-throughput screening (HTS) and hit validation to mechanism of action studies and cellular target engagement. This application note serves as a practical guide for drug development professionals to systematically assess the potential of novel small molecules like M6NBC in the kinase inhibitor landscape.

Part I: Rationale and Compound Preparation

Scientific Rationale for Screening M6NBC

The impetus to screen Methyl 6-nitro-1,2-benzoxazole-3-carboxylate stems from the established biological relevance of its core components.

  • The Benzoxazole Core: This heterocyclic system is a structural isostere of natural nucleic bases, allowing it to interact with biological macromolecules.[2] Its derivatives have been successfully developed as inhibitors for key kinases such as VEGFR-2 and c-Met, which are crucial for tumor angiogenesis and metastasis.[4]

  • Functional Group Contributions: The unique arrangement of a nitro group and a methyl carboxylate on the benzoxazole ring provides specific electronic and steric properties that may facilitate binding within the ATP pocket of certain kinases.[5] Nitroaromatic compounds are known to engage in a range of biological interactions, and the ester moiety can serve as a hydrogen bond acceptor.[5]

Given these features, M6NBC is a compelling candidate for screening against a broad panel of kinases to uncover novel inhibitory activities.

Compound Properties and Handling

Proper handling and quality control of the test compound are foundational to the integrity of any screening campaign.

PropertyValueSource
Molecular Formula C₉H₆N₂O₅[5][6]
Molecular Weight 222.15 g/mol [5][6]
Appearance Solid[6]
Melting Point ~120°C[5]

Protocol: Stock Solution Preparation and Quality Control

  • Solubilization: Prepare a 10 mM primary stock solution of M6NBC in 100% dimethyl sulfoxide (DMSO). Ensure complete dissolution using a vortex mixer and gentle warming if necessary.

  • Purity Assessment (Pre-Screening): Verify the purity of the compound stock using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). A purity of >95% is required for HTS.

  • Solubility Check: Assess the kinetic solubility of M6NBC in the final assay buffer. Compound precipitation is a common source of artifacts and must be avoided.

  • Storage: Aliquot the primary stock into single-use tubes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Part II: Primary High-Throughput Screening (HTS) Strategy

The primary screen is designed to efficiently identify initial "hits" from a large library or, in this case, to test a single compound against a broad range of targets. The choice of assay is critical for generating reliable data.

Selecting the HTS Assay Platform

For broad kinase screening, a universal assay that detects a common product of all kinase reactions—adenosine diphosphate (ADP)—is highly advantageous. Luminescence-based ADP detection platforms, such as ADP-Glo™, are industry standards for HTS.[7] They offer a robust "glow" signal, high sensitivity, and are compatible with high-density plate formats.[8][9] The assay measures ADP production, meaning the signal is directly proportional to kinase activity, providing a more sensitive readout at low substrate conversion rates.[7]

HTS_Workflow cluster_prep Preparation cluster_reaction Screening Reaction cluster_detection Detection & Analysis Compound_Plate Prepare M6NBC Serial Dilution Plate Add_Compound Transfer M6NBC from Dilution Plate to Assay Plate Compound_Plate->Add_Compound Assay_Plate Dispense Kinase, Buffer, & Substrate into 384-well Assay Plate Assay_Plate->Add_Compound Incubate_Kinase Incubate at Room Temperature (e.g., 60 minutes) Add_Compound->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate_Kinase->Add_ADP_Glo Incubate_1 Incubate (40 minutes) Add_ADP_Glo->Incubate_1 Add_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_1->Add_Detection_Reagent Incubate_2 Incubate (30 minutes) Add_Detection_Reagent->Incubate_2 Read_Luminescence Read Luminescence on Plate Reader Incubate_2->Read_Luminescence Data_Analysis Calculate % Inhibition Identify Hits Read_Luminescence->Data_Analysis

Caption: High-Throughput Screening Workflow using an ADP-Glo™ Assay.

Protocol 1: Universal Kinase Activity HTS (Luminescence-Based)

This protocol is designed for a 384-well plate format to screen M6NBC at a single concentration (e.g., 10 µM) against a panel of kinases.

Materials:

  • Kinases of interest and their corresponding substrates/buffers.

  • ADP-Glo™ Kinase Assay Kit (Promega or equivalent).

  • M6NBC (10 mM stock in DMSO).

  • Staurosporine (1 mM stock in DMSO, positive control).

  • White, opaque, 384-well assay plates.

  • Plate reader with luminescence detection capabilities.

Methodology:

  • Compound Plating: Prepare an intermediate compound plate by diluting the 10 mM M6NBC stock and Staurosporine stock to 40 µM (for a 1:4 final dilution) in the appropriate assay buffer. Dispense 5 µL of DMSO into control wells.

  • Kinase Reaction Setup: In the 384-well assay plate, add 5 µL of the kinase/substrate mix. This mix should contain the kinase and its specific peptide or protein substrate at 2X the final desired concentration.

  • Initiate Reaction: Transfer 5 µL from the intermediate compound plate to the assay plate. The final concentration of M6NBC will be 10 µM in 1% DMSO.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes. The optimal time may vary depending on the kinase and should be determined empirically to keep substrate conversion below 30%.

  • First Detection Step: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back to ATP, which is then used by a luciferase/luciferin pair to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal (RLU: Relative Light Units) using a plate reader.

Data Analysis and Hit Identification
  • Controls:

    • High Signal (0% Inhibition): DMSO only (kinase is fully active).

    • Low Signal (100% Inhibition): Staurosporine or no-enzyme control.

  • Calculation: Percent Inhibition (%) = 100 * (1 - (RLU_compound - RLU_low_control) / (RLU_high_control - RLU_low_control))

  • Hit Criteria: A compound is typically classified as a primary "hit" if it demonstrates >50% inhibition at the screening concentration.

Part III: Hit Confirmation and Potency Determination

A primary hit must be rigorously validated to eliminate false positives and to quantify its potency.

Orthogonal Assay Confirmation

It is critical to re-test hits using an assay with a different detection technology to ensure the observed activity is not an artifact of the primary assay's components (e.g., luciferase inhibition). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an excellent orthogonal method.[10] It relies on the proximity-based transfer of energy from a lanthanide donor (e.g., Europium) on an anti-tag antibody to a fluorescent acceptor on a tracer that binds the kinase.[11] An active inhibitor will displace the tracer, disrupting FRET.[11]

TR_FRET_Principle cluster_no_inhibition No Inhibitor: High TR-FRET Signal cluster_inhibition With Inhibitor: Low TR-FRET Signal Kinase_A Kinase Antibody Eu-Ab Antibody->Kinase_A Binds Tag Tracer Tracer Tracer->Kinase_A Binds ATP Pocket note1 Energy Transfer (FRET) Occurs Tracer->note1 Kinase_B Kinase Antibody_B Eu-Ab Antibody_B->Kinase_B Binds Tag Inhibitor M6NBC Inhibitor->Kinase_B Binds ATP Pocket Tracer_B Tracer (Displaced) note2 No Energy Transfer (No FRET)

Caption: Principle of a TR-FRET Kinase Binding Assay for Hit Confirmation.

Protocol 2: Dose-Response and IC₅₀ Determination

Once confirmed, the potency of M6NBC against the target kinase(s) is determined by generating a dose-response curve.

Methodology:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of M6NBC in DMSO, starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the kinase assay (either the primary luminescence or orthogonal TR-FRET assay) using the serial dilution of M6NBC.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical Data Presentation:

Kinase TargetM6NBC IC₅₀ (µM)Staurosporine IC₅₀ (µM)
Kinase A1.20.05
Kinase B> 500.12
Kinase C5.80.08

Part IV: Selectivity and Mechanism of Action (MoA)

Understanding an inhibitor's selectivity and how it binds is paramount for its development as a therapeutic.

Kinome Selectivity Profiling

A therapeutically viable kinase inhibitor should be selective for its intended target(s) to minimize off-target effects.[12] M6NBC should be profiled against a large, representative panel of human kinases (e.g., the Reaction Biology HotSpot℠ platform or similar services). The resulting data provides a clear picture of the compound's selectivity profile and can help identify potential liabilities or opportunities for polypharmacology.

Protocol 3: ATP Competition Assay

This assay determines if M6NBC inhibits the kinase by competing with ATP for binding to the active site, which is the most common mechanism for kinase inhibitors.

Methodology:

  • Setup: Prepare multiple sets of dose-response experiments for M6NBC.

  • Vary ATP: In each set, use a different, fixed concentration of ATP (e.g., 10 µM, 50 µM, 200 µM, 1 mM). It is crucial to include concentrations near and well above the Michaelis-Menten constant (Kₘ) for ATP for that specific kinase.

  • IC₅₀ Determination: Calculate the IC₅₀ value for M6NBC at each ATP concentration.

  • Interpretation:

    • ATP-Competitive: A rightward shift (increase) in the IC₅₀ value as the ATP concentration increases indicates that M6NBC competes with ATP for the same binding site.

    • Non-Competitive: The IC₅₀ value remains relatively constant regardless of the ATP concentration.

    • Uncompetitive: The IC₅₀ value decreases as the ATP concentration increases.

Part V: Cellular Assays: Proving On-Target Activity

Biochemical activity must translate to a cellular context where factors like cell permeability and high intracellular ATP concentrations (1-10 mM) present significant hurdles.[13][14]

Protocol 4: Cellular Target Engagement

Confirming that M6NBC can enter a cell and physically bind to its intended kinase target is a critical validation step.

  • NanoBRET™ Target Engagement Assay: This technology measures compound binding at specific protein targets in living cells. It uses a bioluminescent tracer and a NanoLuc®-tagged kinase. Compound binding displaces the tracer, causing a decrease in the BRET signal.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding. A kinase bound to an inhibitor will be more resistant to heat-induced denaturation.

Protocol 5: Downstream Signaling Analysis (Western Blot)

This functional assay verifies that target engagement by M6NBC leads to the inhibition of the kinase's signaling pathway.

Methodology:

  • Cell Treatment: Select a cell line where the target kinase is known to be active. Treat the cells with increasing concentrations of M6NBC for a defined period.

  • Lysate Preparation: Harvest the cells and prepare protein lysates.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies.

    • Use a phospho-specific antibody for a known downstream substrate of the target kinase to assess the inhibition of signaling.

    • Use an antibody against the total protein of the substrate as a loading control.

    • Use an antibody against the total target kinase to ensure its expression is not affected.

  • Interpretation: A dose-dependent decrease in the phosphorylation of the downstream substrate confirms that M6NBC is functionally inhibiting the kinase's activity within the cell.

Cellular_Assay_Logic cluster_cellular Cellular Validation Biochem_Hit Biochemical Hit (M6NBC inhibits Kinase X in vitro) Target_Engage Cellular Target Engagement (Does M6NBC bind Kinase X in cells?) e.g., NanoBRET™, CETSA Biochem_Hit->Target_Engage Assess Permeability & On-Target Binding Functional_Assay Functional Readout (Does binding inhibit Kinase X activity?) e.g., Western Blot for p-Substrate Target_Engage->Functional_Assay Confirm Functional Inhibition Validated_Lead Validated Cellular Lead Functional_Assay->Validated_Lead

Caption: Logical flow from a biochemical hit to a validated cellular lead.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
High Variability in HTS Data Inconsistent liquid handling; Compound precipitation; Unstable assay reagents.Calibrate automated liquid handlers; Check compound solubility in assay buffer; Prepare fresh reagents daily.
Hit Not Confirmed in Orthogonal Assay Compound interferes with primary assay technology (e.g., luciferase inhibition, fluorescence quenching).The hit is likely an artifact. Discard and focus on confirmed hits. This validates the importance of orthogonal testing.
Potent in Biochemical Assay, Inactive in Cells Poor cell membrane permeability; Compound is an efflux pump substrate; High intracellular ATP outcompetes the inhibitor.Assess compound physicochemical properties (LogP, TPSA); Run counter-screens for efflux pump interaction; Confirm ATP-competitive mechanism and strive for higher biochemical potency.[13]
Inconsistent IC₅₀ Values Assay conditions not optimized (e.g., enzyme concentration, incubation time); Compound instability.Ensure the assay is run under initial velocity conditions (linear range of reaction); Re-verify compound purity and stability in assay buffer over the incubation period.

Conclusion

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate represents a molecule of interest for kinase inhibitor screening due to its privileged benzoxazole core. However, potential does not equal efficacy. The systematic, multi-faceted approach detailed in this application note provides a robust framework for rigorously evaluating M6NBC or any novel small molecule. By progressing from broad, universal biochemical screens to specific orthogonal validation, mechanism of action studies, and finally, to physiologically relevant cellular assays, researchers can confidently determine the true potential of a compound. This structured cascade is essential for minimizing wasted resources on assay artifacts and for building a solid, data-driven foundation for a successful drug discovery program.

References

  • Gourlain, T., et al. (2022). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. IUCrData. Available from: [Link]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Żerek, B., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Postgraduate Medicine. Available from: [Link]

  • Soprano, E., et al. (2013). Screening and discovery of nitro-benzoxadiazole compounds activating epidermal growth factor receptor (EGFR) in cancer cells. Scientific Reports. Available from: [Link]

  • Ceramella, J., et al. (2020). Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. Mini-Reviews in Medicinal Chemistry. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link]

  • Al-Warhi, T., et al. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals. Available from: [Link]

  • Aok, K., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY. Available from: [Link]

  • Scientist Live. (2026). TR-FRET powers smarter drug screening. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • BellBrook Labs. (2025). What Is the Best Kinase Assay?. Available from: [Link]

  • Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available from: [Link]

  • Imperial College London. Fluorescent Peptide Assays For Protein Kinases. Available from: [Link]

  • Assay Guidance Manual. (2012). Assay Development for Protein Kinase Enzymes. Available from: [Link]

  • Bhullar, K.S., et al. (2018). Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular Cancer. Available from: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available from: [Link]

  • Auld, D.S., et al. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies. Available from: [Link]

  • Promega Corporation. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Available from: [Link]

  • Sawitzki, M. & F. Darvas. (2006). Opportunities and challenges in the development of kinase inhibitor therapy for cancer. British Journal of Cancer. Available from: [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available from: [Link]

  • Roskoski, R. Jr. (2019). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. Available from: [Link]

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Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules from Methyl 6-nitro-1,2-benzoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2-benzoxazole (or benzisoxazole) scaffold is a privileged heterocyclic motif integral to a multitude of pharmacologically active agents, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a detailed strategic framework and validated protocols for the synthesis of diverse libraries of bioactive molecules, starting from the versatile building block, Methyl 6-nitro-1,2-benzoxazole-3-carboxylate . We will explore the sequential and orthogonal modification of its two key reactive handles—the C3-methyl ester and the C6-nitro group—to generate potent molecular entities, with a particular focus on the rational design of kinase inhibitors.[4][5]

The Strategic Importance of Methyl 6-nitro-1,2-benzoxazole-3-carboxylate

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate (CAS: 5453-86-1) is an ideal starting material for medicinal chemistry campaigns due to its inherent chemical functionalities that allow for predictable and high-yielding transformations.[6][7]

  • The C3-Ester: This position serves as a primary site for introducing diversity. It can be readily converted into a carboxylic acid or, more directly, into a wide array of amides. In many kinase inhibitors, a carboxamide at this position acts as a crucial hydrogen bond donor/acceptor, interacting with the hinge region of the ATP-binding pocket.[8]

  • The C6-Nitro Group: This electron-withdrawing group can be selectively reduced to a primary amine (aniline derivative), opening a secondary vector for molecular elaboration.[6][9] This amino group can be acylated, sulfonated, or alkylated to probe different regions of a biological target, significantly impacting potency and selectivity.

Our overall synthetic strategy is to leverage these two sites to build a library of compounds with potential therapeutic value.

G cluster_0 Pathway A: C3-Position Derivatization cluster_1 Pathway B: C6-Position Derivatization cluster_2 Pathway C: Convergent Synthesis start Methyl 6-nitro-1,2-benzoxazole-3-carboxylate c3_amide C3-Amide Derivatives (Direct Aminolysis) start->c3_amide R-NH2, Heat c6_amine Methyl 6-amino-1,2-benzoxazole-3-carboxylate start->c6_amine Reduction (e.g., SnCl2) final_compound Dual-Modified Bioactive Molecules (e.g., Kinase Inhibitors) c6_amide C6-Acylamino Derivatives c6_amine->c6_amide Acylation (R-COCl) c6_amino_acid 6-Amino-1,2-benzoxazole-3-carboxylic acid c6_amine->c6_amino_acid Hydrolysis (LiOH) c6_amino_acid->final_compound 1. Amide Coupling (C3) 2. Acylation (C6)

Figure 1: Overall synthetic strategy for generating molecular diversity.

Pathway A: Synthesis of C3-Amide Derivatives via Direct Aminolysis

The most direct approach to modifying the C3-position is the aminolysis of the methyl ester. This reaction involves heating the starting ester with a primary or secondary amine, often without the need for a catalyst. This method is advantageous for its simplicity and atom economy.

Protocol 1: General Procedure for Direct Aminolysis

Principle: Nucleophilic acyl substitution at the ester carbonyl by an amine, driven by heat, liberates methanol and forms a thermodynamically stable amide bond.

Materials and Reagents:

  • Methyl 6-nitro-1,2-benzoxazole-3-carboxylate

  • Selected primary or secondary amine (e.g., Benzylamine, Morpholine, Aniline derivatives)

  • Methanol (MeOH) or Ethanol (EtOH) (as solvent, optional)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • To a pressure-tolerant vial equipped with a magnetic stir bar, add Methyl 6-nitro-1,2-benzoxazole-3-carboxylate (1.0 eq.).

  • Add the desired amine (1.5 - 3.0 eq.). If the amine is a solid, a minimal amount of solvent like EtOH can be added to facilitate mixing.

  • Seal the vial tightly. Causality Note: A sealed vessel is crucial to prevent the evaporation of volatile amines and to allow the reaction to be heated above the boiling point of the reactants/solvents, accelerating the reaction rate.

  • Heat the reaction mixture in a pre-heated oil bath or heating block to 80-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction mixture to room temperature.

  • If a solid precipitate has formed, it may be the desired product. Isolate by filtration, wash with cold ether or methanol, and dry.

  • If no solid forms, dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient).

Self-Validation: The formation of the amide can be confirmed by ¹H NMR (disappearance of the methyl ester singlet at ~4.0 ppm and appearance of a new N-H proton signal) and mass spectrometry (a mass shift corresponding to the replacement of -OCH₃ with the amine fragment).

Amine ReagentTypical ConditionsExpected Product ClassPotential Biological Relevance
Benzylamine100 °C, 12h, neatN-Benzyl-6-nitro-1,2-benzoxazole-3-carboxamidePrecursors for anticancer agents[10]
Morpholine90 °C, 8h, neat(6-Nitro-1,2-benzoxazol-3-yl)(morpholino)methanoneScaffolds with diverse bioactivities[11]
4-Fluoroaniline120 °C, 24h, in EtOHN-(4-Fluorophenyl)-6-nitro-1,2-benzoxazole-3-carboxamideBuilding blocks for kinase inhibitors[4]

Pathway B: Functionalization via the C6-Amino Group

The transformation of the C6-nitro group into a versatile amino group is a cornerstone of this synthetic strategy. This enables a second wave of diversification to explore structure-activity relationships (SAR).

Protocol 2: Chemoselective Reduction of the C6-Nitro Group

Principle: The nitro group is reduced to a primary amine using a mild reducing agent that preserves the ester functionality. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol is an excellent choice for this transformation due to its high chemoselectivity for aromatic nitro groups in the presence of esters and other sensitive functionalities.[12]

Materials and Reagents:

  • Methyl 6-nitro-1,2-benzoxazole-3-carboxylate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH), absolute

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Celite®

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve Methyl 6-nitro-1,2-benzoxazole-3-carboxylate (1.0 eq.) in absolute ethanol (approx. 0.2 M concentration).

  • Add SnCl₂·2H₂O (4.0-5.0 eq.) to the solution in one portion. Causality Note: A stoichiometric excess of the reducing agent is required to ensure complete conversion of the nitro group.

  • Fit the flask with a reflux condenser and heat the mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction by TLC. The product, Methyl 6-amino-1,2-benzoxazole-3-carboxylate, is typically more polar than the starting material. The reaction is usually complete within 1-3 hours.[12]

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and saturated NaHCO₃ solution to neutralize the acidic tin salts. A white precipitate (tin hydroxides) will form.

  • Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with EtOAc.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice more with EtOAc.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for the next step. If necessary, it can be purified by column chromatography or recrystallization.

Self-Validation: Successful reduction is confirmed by ¹H NMR (disappearance of the nitro-aromatic proton pattern and appearance of signals corresponding to an amino-substituted aromatic ring, often with a broad singlet for the -NH₂ protons) and a mass decrease of 30 amu (-NO₂ to -NH₂).

Convergent Synthesis: A Modular Approach to Kinase Inhibitors

By combining transformations at both the C3 and C6 positions, highly functionalized molecules with potent biological activity can be constructed. This section outlines a robust workflow to synthesize a library of N-acyl-6-amino-1,2-benzoxazole-3-carboxamides, a scaffold known to produce potent VEGFR-2 kinase inhibitors.[8][13]

G start Methyl 6-amino-1,2- benzoxazole-3-carboxylate (From Protocol 2) step1 Hydrolysis (LiOH, THF/H2O) start->step1 product1 6-Amino-1,2-benzoxazole- 3-carboxylic acid step1->product1 step2 Amide Coupling (R1-NH2, EDC/HOBt) product1->step2 product2 N-Substituted-6-amino-1,2- benzoxazole-3-carboxamide step2->product2 step3 Acylation (R2-COCl, Pyridine) product2->step3 final_product Final Kinase Inhibitor Candidate step3->final_product

Figure 2: Workflow for dual-modified kinase inhibitor synthesis.
Protocol 3: Saponification of the C3-Ester

Principle: Base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylate salt, followed by acidic workup to yield the carboxylic acid. This is a necessary step before activating the acid for amide bond formation with a coupling agent.

Step-by-Step Methodology:

  • Dissolve Methyl 6-amino-1,2-benzoxazole-3-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add Lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq.) and stir the mixture at room temperature for 2-6 hours.

  • Monitor by TLC until the starting ester is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 3-4 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-amino-1,2-benzoxazole-3-carboxylic acid.

Protocol 4: Amide Coupling at the C3-Position

Principle: The carboxylic acid is activated using a coupling agent to form a highly reactive intermediate, which readily reacts with an amine to form the amide bond. The combination of EDC (a water-soluble carbodiimide) and HOBt is a classic, effective method that minimizes racemization.[14]

Materials and Reagents:

  • 6-Amino-1,2-benzoxazole-3-carboxylic acid

  • Desired amine (R¹-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

  • To a solution of 6-amino-1,2-benzoxazole-3-carboxylic acid (1.0 eq.) in anhydrous DMF, add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes. Causality Note: This pre-activation step forms the OBt active ester, which is less prone to side reactions and racemization compared to the carbodiimide intermediate.

  • Add the desired amine (R¹-NH₂, 1.1 eq.) followed by DIPEA (2.0-3.0 eq.). DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the proton released during amide formation.

  • Stir the reaction at room temperature for 12-24 hours.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify by column chromatography or recrystallization as needed.

Protocol 5: Acylation of the C6-Amino Group

Principle: Standard nucleophilic substitution where the 6-amino group attacks the electrophilic carbonyl of an acyl chloride or anhydride to form the final N-acylated product.

Step-by-Step Methodology:

  • Dissolve the product from Protocol 4 (1.0 eq.) in anhydrous DCM or pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired acyl chloride (R²-COCl, 1.1 eq.) dropwise. If using DCM as the solvent, add pyridine (1.5 eq.) as a base.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Quench the reaction by adding water.

  • Extract the product with DCM, wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purify the final compound by column chromatography or recrystallization to yield the target bioactive molecule.

Application Example: Design of VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, a process essential for tumor growth and metastasis.[4] Many approved anticancer drugs target this kinase. The benzoxazole scaffold is a validated core for VEGFR-2 inhibitors.[8][13]

G cluster_0 Pharmacophore Model for VEGFR-2 Inhibition cluster_1 Synthesized Benzoxazole Scaffold hinge Hinge Region Binding (H-Bond Acceptor/Donor) hydrophobic1 Hydrophobic Pocket I hydrophobic2 Hydrophobic Pocket II (DFG-out pocket) c3_amide C3-Carboxamide (R1-NH-CO-) c3_amide->hinge benzoxazole Benzoxazole Core benzoxazole->hydrophobic1 c6_acylamino C6-Acylamino (R2-CO-NH-) c6_acylamino->hydrophobic2

Figure 3: Mapping of the synthesized scaffold to the VEGFR-2 pharmacophore.

Our synthetic strategy directly enables the construction of molecules fitting this pharmacophore:

  • The C3-carboxamide group (from Protocol 4) can form key hydrogen bonds with the backbone of the kinase hinge region.

  • The central benzoxazole core provides a rigid scaffold to orient the substituents.

  • The C6-acylamino group (from Protocol 5) can be varied with different R² groups to extend into and interact with a deeper hydrophobic pocket, often accessible when the kinase adopts a "DFG-out" conformation, enhancing potency and selectivity.

References

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Application Notes & Protocols: Methyl 6-nitro-1,2-benzoxazole-3-carboxylate as a Versatile Building Block in Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate is a highly functionalized heterocyclic compound poised for significant applications in material science. The strategic placement of an electron-withdrawing nitro group and a reactive carboxylate ester on the benzoxazole core imparts unique electronic and chemical properties. This guide provides an in-depth exploration of this molecule, detailing its physicochemical properties, a robust synthesis protocol, and its functionalization pathways for creating next-generation materials. It is intended for researchers in organic electronics, polymer chemistry, and sensor technology, offering both foundational knowledge and actionable experimental protocols.

Introduction: The Strategic Importance of a Functionalized Benzoxazole

Benzoxazoles are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, fluorescent probes, and organic electronic materials.[1][2][3] Their rigid, planar structure and extended π-conjugation are foundational to their utility. The subject of this guide, Methyl 6-nitro-1,2-benzoxazole-3-carboxylate (MNBC), elevates this core utility through deliberate functionalization.

  • The Benzoxazole Scaffold : Provides thermal stability and favorable charge transport characteristics.[4]

  • The 6-Nitro Group (-NO₂) : As a potent electron-withdrawing group, it significantly modulates the molecule's electronic properties, lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy. This is a key design principle for creating n-type organic semiconductors and tuning optical absorption.[5] Furthermore, the nitro group is a versatile chemical handle, readily reduced to an amine (-NH₂) for further derivatization.

  • The 3-Carboxylate Group (-COOCH₃) : This ester functionality serves as a primary attachment point for polymerization or for linking the chromophore to other molecular systems. It can be hydrolyzed to a carboxylic acid, enabling conjugation to surfaces or incorporation into polyesters and polyamides.[5]

Collectively, these features make MNBC a compelling building block for materials where precise control over electronic structure, solubility, and intermolecular interactions is paramount. Its applications span from layers in Organic Light-Emitting Diodes (OLEDs) to the development of chemically responsive fluorescent sensors.[1][4]

Physicochemical & Spectroscopic Data

A thorough understanding of a material's intrinsic properties is the bedrock of its application. The key data for Methyl 6-nitro-1,2-benzoxazole-3-carboxylate are summarized below.

PropertyValueSource
Molecular Formula C₉H₆N₂O₅[4][6]
Molecular Weight 222.15 g/mol [4][6]
Appearance Solid[6]
Melting Point ~120 °C[4]
Boiling Point ~389 °C[4]
Density ~1.487 g/cm³[4]

Table 1: Key physicochemical properties of Methyl 6-nitro-1,2-benzoxazole-3-carboxylate.

Synthesis & Characterization Protocols

Trustworthy protocols are self-validating. The following sections provide a detailed methodology for the synthesis of MNBC and the analytical techniques required to confirm its identity and purity.

Synthesis Protocol: Regioselective Nitration and Carboxylation

The synthesis of MNBC is a multi-step process that hinges on controlled electrophilic aromatic substitution.[4] The causality behind this specific pathway is the need to install the nitro group at the C6 position, which is electronically favored on the benzoxazole ring system.[7]

SynthesisWorkflow cluster_0 Step 1: Nitration cluster_1 Step 2: Carboxylation & Esterification Precursor Benzoxazole Precursor NitratingAgent HNO₃ / H₂SO₄ (0-5 °C) Precursor->NitratingAgent Slow Addition NitroBenzoxazole 6-Nitrobenzoxazole Intermediate NitratingAgent->NitroBenzoxazole Carboxylation Carboxylation Reagent (e.g., CO₂, BuLi) NitroBenzoxazole->Carboxylation Esterification Methanol (CH₃OH) Acid Catalyst Carboxylation->Esterification In-situ or separate step FinalProduct Methyl 6-nitro-1,2- benzoxazole-3-carboxylate Esterification->FinalProduct

Diagram 1: Synthetic workflow for Methyl 6-nitro-1,2-benzoxazole-3-carboxylate.

Materials:

  • Benzoxazole precursor (e.g., 1,2-benzoxazole-3-carboxylic acid)

  • Concentrated Nitric Acid (HNO₃, ~70%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Methanol (CH₃OH), anhydrous

  • Thionyl Chloride (SOCl₂) or Acid Catalyst (e.g., H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Crushed Ice

Protocol:

  • Preparation of Nitrating Mixture: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated H₂SO₄. Cool the flask to 0 °C in an ice-water bath. Slowly add concentrated HNO₃ dropwise while maintaining the temperature between 0-5 °C. Causality: This exothermic reaction forms the nitronium ion (NO₂⁺), the active electrophile. Low temperature is critical to prevent over-nitration and side reactions.

  • Nitration Reaction: Dissolve the benzoxazole precursor in a minimal amount of cold, concentrated H₂SO₄. Add this solution dropwise to the nitrating mixture from Step 1, ensuring the temperature does not exceed 5 °C. Stir the reaction mixture at this temperature for 2-3 hours.

  • Work-up and Isolation: Pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring. The crude 6-nitro-1,2-benzoxazole-3-carboxylic acid will precipitate. Isolate the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Esterification: Dry the crude product from Step 3. Suspend the solid in anhydrous methanol. For esterification via an acid chloride, cool the suspension to 0 °C and add thionyl chloride dropwise. Then, reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC). Alternatively, add a catalytic amount of H₂SO₄ and reflux.

  • Final Purification: After cooling, neutralize the reaction mixture with a saturated NaHCO₃ solution. Extract the product into dichloromethane. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure Methyl 6-nitro-1,2-benzoxazole-3-carboxylate.

Structural Characterization

Confirmation of the final product's structure and purity is non-negotiable. A combination of spectroscopic methods should be employed.

TechniquePurposeExpected Observations
¹H NMR Confirms proton environment and structural integrity.Aromatic protons on the benzoxazole ring (7.5-8.5 ppm region), singlet for the methyl ester protons (~4.0 ppm).
¹³C NMR Verifies the carbon skeleton.Carbonyl carbon of the ester (~160-165 ppm), aromatic carbons, and the methyl carbon (~53 ppm).
FT-IR Identifies key functional groups.Strong C=O stretch (ester) at ~1720-1740 cm⁻¹, Asymmetric and symmetric NO₂ stretches at ~1520 cm⁻¹ and ~1340 cm⁻¹, C-O ester stretches at ~1200-1300 cm⁻¹.
HRMS Confirms exact molecular weight and formula.A molecular ion peak corresponding to the exact mass of C₉H₆N₂O₅.

Table 2: Standard characterization techniques for MNBC.

Application Pathways in Material Science

The true potential of MNBC lies in its role as a precursor to more complex, functional materials. The nitro and ester groups are gateways to diverse molecular architectures.

Applications cluster_polymers Polymer Synthesis cluster_sensors Fluorescent Sensors cluster_oled Organic Electronics MNBC Methyl 6-nitro-1,2-benzoxazole-3-carboxylate Hydrolysis Hydrolysis (NaOH) then Reduction (SnCl₂/HCl) MNBC->Hydrolysis Reduction Reduction (e.g., Na₂S₂O₄) MNBC->Reduction Derivatization Further Derivatization MNBC->Derivatization AmineMonomer Diamino-diester Monomer Polymer Functional Polyamide / Polyimide AmineMonomer->Polymer Polycondensation Hydrolysis->AmineMonomer AmineFluorophore 6-Amino Derivative (Fluorescent 'On' State) Sensor Analyte-Responsive Sensor AmineFluorophore->Sensor Conjugation to Receptor Reduction->AmineFluorophore ETL_Material Electron Transport Layer (ETL) Material Derivatization->ETL_Material

Diagram 2: Key derivatization and application pathways for MNBC.

Protocol: Reduction to a Fluorescent Amine for Sensing Applications

The conversion of the electron-withdrawing nitro group to an electron-donating amino group dramatically alters the molecule's photophysical properties, often "turning on" fluorescence. This makes it an excellent core for chemical sensors.

Objective: To synthesize Methyl 6-amino-1,2-benzoxazole-3-carboxylate.

Materials:

  • Methyl 6-nitro-1,2-benzoxazole-3-carboxylate (MNBC)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (5 M)

  • Ethyl Acetate

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve MNBC in ethanol.

  • Addition of Reducing Agent: Add a solution of SnCl₂·2H₂O in concentrated HCl to the flask. This should be done portion-wise to control the exothermic reaction.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC. The nitro group is reduced to an amine by the SnCl₂.

  • Work-up: Cool the reaction to room temperature. Carefully neutralize the mixture by adding 5 M NaOH solution until the pH is basic (~8-9). This will precipitate tin salts.

  • Extraction and Purification: Extract the aqueous slurry with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. The resulting crude amine can be purified by column chromatography to yield the highly fluorescent amino derivative.

This resulting amine is now primed for further reaction, such as conjugation to a receptor molecule specific for a target analyte (e.g., metal ions, pH), creating a turn-on fluorescent sensor.

Application Note: A Monomer for High-Performance Polymers

The bifunctional nature of MNBC (after reduction and hydrolysis) allows it to be used as a monomer in polycondensation reactions.

  • Monomer Preparation: First, the nitro group of MNBC is reduced to an amine as described in Protocol 4.1. Subsequently, the methyl ester is hydrolyzed to a carboxylic acid using a base like LiOH or NaOH, followed by acidification. This yields the key monomer: 6-amino-1,2-benzoxazole-3-carboxylic acid.

  • Polymerization: This "amino-acid" type monomer can undergo self-polycondensation to form a polyamide. Alternatively, it can be copolymerized with diacyl chlorides to form polyamides or with dianhydrides to form polyimides.

  • Resulting Material Properties: The incorporation of the rigid, planar benzoxazole unit into the polymer backbone is expected to enhance thermal stability, mechanical strength, and charge transport properties, making these materials suitable for applications in heat-resistant films or dielectric layers in electronics.

Conclusion

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate is more than a simple chemical compound; it is a platform for innovation in material science. Its pre-installed functionalities—a tunable electronic modulator (NO₂) and a versatile chemical anchor (COOCH₃)—provide researchers with a reliable starting point for the rational design of sophisticated materials. From vibrant OLEDs and robust polymers to sensitive chemical probes, the applications are broad and compelling. The protocols and insights provided herein serve as a launchpad for scientists and engineers to harness the full potential of this versatile molecular building block.

References

  • Carayon, S., Fery-Forgues, S. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. NIH National Library of Medicine. Available at: [Link]

  • Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: [Link]

  • Abeidi, M. E. M. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). Synthesis of Benzoxazole-2-carboxylate Derivatives: Electronic- and Position-effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring. Available at: [Link]

  • MDPI. (2024). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. Available at: [Link]

  • Praveen, P., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]

  • Wang, X., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. NIH National Library of Medicine. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Nitro-Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of nitro-substituted benzoxazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. Nitro-substituted benzoxazoles are a critical class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. However, their synthesis can often lead to challenging purification scenarios due to the presence of closely related impurities, side products, and unique solubility profiles.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address the specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and practical, field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Purification Strategy & Common Impurities

Question 1: My crude product is a dark, intractable oil after synthesis. What are my first steps for purification?

Answer: A dark, oily crude product is a common issue, often indicating the presence of polymeric materials, residual starting materials, and colored impurities. The initial approach should focus on a preliminary cleanup before attempting more refined techniques like column chromatography.

Recommended Workflow:

  • Liquid-Liquid Extraction: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with:

    • A weak acid (e.g., 1 M HCl) to remove any basic impurities.

    • A weak base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts.

    • Brine (saturated NaCl solution) to remove residual water and some polar impurities.

  • Decolorization: After extraction, if the color persists, you can treat the organic solution with activated charcoal.

    • Protocol: Add a small amount of activated charcoal (approximately 1-5% by weight of your crude product) to the solution. Stir for 15-30 minutes at room temperature. Caution: Using too much charcoal can lead to significant product loss.

    • Filtration: Filter the mixture through a pad of Celite® to remove the charcoal. The Celite is crucial to prevent fine charcoal particles from passing through the filter paper.

  • Solvent Removal: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. This should yield a more manageable solid or a less complex oil, which is now ready for chromatographic purification or recrystallization.

Question 2: What are the most common impurities I should expect when synthesizing nitro-substituted benzoxazoles, and how do they affect purification?

Answer: The impurities largely depend on the synthetic route. A common method is the condensation of a 2-aminophenol with a nitro-substituted carboxylic acid or its derivative.

Common Impurities & Their Impact:

Impurity TypeOriginImpact on Purification
Unreacted Starting Materials Incomplete reactionCan co-elute with the product if polarities are similar.
Diacylated Byproducts Reaction of the aminophenol's hydroxyl and amino groupsOften more non-polar than the desired product.
Polymeric Materials Side reactions at high temperaturesCan cause streaking on TLC and in the column, leading to poor separation.
Positional Isomers If the starting aminophenol is not regiochemically pureExtremely difficult to separate by standard chromatography due to very similar polarities.

Understanding these potential impurities is key to designing an effective purification strategy. For instance, if you suspect the presence of unreacted acidic starting material, a basic wash during workup is essential.

Section 2: Troubleshooting Column Chromatography

Question 3: My nitro-substituted benzoxazole is streaking badly on the TLC plate and the column. How can I resolve this?

Answer: Streaking is typically caused by poor solubility in the mobile phase, interactions with the stationary phase (silica gel, which is acidic), or overloading.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Increase Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

    • Add a Modifier: For basic compounds, adding a small amount of triethylamine (0.1-1%) to the mobile phase can neutralize the acidic sites on the silica gel, reducing tailing. For acidic compounds, adding a small amount of acetic acid or formic acid can have a similar beneficial effect.

  • Improve Solubility: Ensure your compound is fully dissolved in a minimal amount of the mobile phase before loading it onto the column. If solubility is an issue, you can dissolve the sample in a stronger, more polar solvent (like dichloromethane or a small amount of acetone) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column. This technique is known as "dry loading."

  • Check for Overloading: A common mistake is loading too much sample onto the column. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

DOT Diagram: Decision-Making for Column Chromatography Issues

G start Streaking on TLC/Column q1 Is the compound soluble in the mobile phase? start->q1 sol_strat Use 'Dry Loading' Technique: 1. Dissolve sample in a strong solvent. 2. Adsorb onto silica gel. 3. Evaporate solvent. 4. Load dry powder onto column. q1->sol_strat No q2 Have you tried adding a modifier? q1->q2 Yes a1_yes Yes a1_no No sol_strat->q2 mod_strat Add a Modifier: - 0.1-1% Triethylamine for basic compounds - 0.1-1% Acetic Acid for acidic compounds q2->mod_strat No q3 Is the column overloaded? q2->q3 Yes a2_yes Yes a2_no No mod_strat->q3 load_strat Reduce Sample Load: Aim for 1-5% of crude material to silica gel mass. q3->load_strat Yes final Improved Separation q3->final No, consider alternative purification method a3_yes Yes a3_no No load_strat->final

Caption: Troubleshooting workflow for column chromatography.

Question 4: I have multiple yellow spots on my TLC that are very close together. How can I improve the separation?

Answer: Poor separation of closely related spots (low ΔRf) is a classic challenge. This often occurs with positional isomers or compounds with very similar functional groups.

Strategies for Improved Separation:

  • Optimize the Mobile Phase:

    • Use Less Polar Solvents: Switch to a less polar solvent system. For example, if you are using 50% ethyl acetate in hexanes, try 20-30%. This will cause all compounds to move more slowly up the TLC plate, often increasing the separation between them.

    • Try Different Solvent Systems: Sometimes, a complete change in the solvent system is necessary. Consider combinations like dichloromethane/methanol or toluene/acetone.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase.

    • Alumina: Alumina is available in basic, neutral, and acidic forms and can offer different selectivity compared to silica gel.

    • Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is particularly useful for separating compounds with minor differences in their hydrophobic character.

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC is the gold standard. It offers much higher resolution than standard flash column chromatography.

Section 3: Recrystallization Challenges

Question 5: I can't find a suitable solvent for recrystallizing my nitro-substituted benzoxazole. What is a systematic way to screen for solvents?

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Systematic Solvent Screening Protocol:

  • Small-Scale Tests: Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add Solvents: To each test tube, add a different solvent dropwise at room temperature until the solid just dissolves. A good candidate will require a significant amount of solvent. If the solid dissolves readily in a small amount of solvent at room temperature, that solvent is not suitable for recrystallization on its own.

  • Heating: If the compound is not soluble at room temperature, heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound completely upon heating.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.

  • Two-Solvent System: If no single solvent is ideal, try a two-solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Heat the mixture until it becomes clear again, and then allow it to cool slowly.

Common Recrystallization Solvents for Benzoxazoles:

Solvent SystemPolarityComments
Ethanol/WaterPolarA common and effective two-solvent system.
Acetone/HexanesMedium/Non-polarGood for compounds of intermediate polarity.
Ethyl Acetate/HexanesMedium/Non-polarAnother widely used system.
TolueneNon-polarUseful for less polar benzoxazoles.

DOT Diagram: Logical Flow for Recrystallization Solvent Selection

G start Start Solvent Screening sol_test Test solubility of compound in various solvents at RT. start->sol_test q1 Is it soluble at RT? sol_test->q1 heat_test Heat to boiling. Is it soluble now? q1->heat_test No fail Unsuitable Solvent q1->fail Yes, too soluble cool_test Cool slowly. Do crystals form? heat_test->cool_test Yes heat_test->fail No success Suitable Single Solvent Found cool_test->success Yes two_solvent Try a Two-Solvent System cool_test->two_solvent No

Caption: Decision process for selecting a recrystallization solvent.

References

  • Techniques in Organic Chemistry by Jerry R. Mohrig, Christina Noring Hammond, and Paul F. Schatz.
  • Purification of Laboratory Chemicals by W. L. F. Armarego and Christina Li Lin Chai.
  • Strategic Applications of Named Reactions in Organic Synthesis by László Kürti and Barbara Czakó.
  • Vogel's Textbook of Practical Organic Chemistry by A.I. Vogel, B.S. Furniss, A.J. Hannaford, P.W.G. Smith, and A.R. Tatchell.

stability issues of Methyl 6-nitro-1,2-benzoxazole-3-carboxylate in acidic or basic media

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers working with Methyl 6-nitro-1,2-benzoxazole-3-carboxylate . It addresses the specific stability challenges introduced by the electron-deficient benzoxazole core.

Executive Summary: The "Nitro-Activation" Paradox

Researchers often assume that Methyl 6-nitro-1,2-benzoxazole-3-carboxylate behaves like a standard aromatic ester. It does not.

The presence of the 6-nitro group creates a specific electronic environment that destabilizes the isoxazole ring. By withdrawing electron density from the benzene core, the nitro group significantly weakens the N-O bond of the heterocyclic ring.

  • In Acid: The compound is generally stable . The heterocyclic ring resists acid-catalyzed cleavage, making acidic media the preferred route for ester hydrolysis.

  • In Base: The compound is highly labile . The electron-deficient ring is susceptible to nucleophilic attack, leading to N-O bond rupture (ring opening) rather than simple ester hydrolysis.

Diagnostic Troubleshooting (Q&A)

Category A: Visual Indicators of Failure

Q: Upon adding NaOH, my reaction mixture instantly turned deep yellow/orange. What happened? A: You likely triggered a Nucleophilic Ring Opening . The deep color is characteristic of nitrophenolate species. Unlike the colorless starting material, the ring-opened product (a 2-hydroxy-4-nitrobenzonitrile derivative) is a chromophore.

  • The Cause: The hydroxide ion (

    
    ) attacked the electrophilic C3 position or the N-O bond directly, rather than just the ester carbonyl.
    
  • The Fix: Abort the basic protocol. Switch to acid-catalyzed hydrolysis (see Protocol 1).

Category B: Synthetic Strategy

Q: Can I use standard saponification (NaOH/MeOH) to obtain the carboxylic acid? A: Not recommended. While standard esters saponify easily, this benzoxazole core competes with the ester for the nucleophile. Strong bases (NaOH, KOH) and high temperatures favor ring destruction.

  • Alternative: If you must use base, use Lithium Hydroxide (LiOH) in THF/Water at 0°C . Lithium is less coordinating and the lower temperature kinetically favors ester hydrolysis over ring opening. However, yields will likely be lower than acidic methods.

Q: I am trying to react the ester with a primary amine to form an amide, but I am getting multiple spots on TLC. A: Primary amines are potent nucleophiles that can attack the C3-ring carbon instead of the ester carbonyl.

  • Mechanism: The amine attacks the ring, breaking the N-O bond and forming an amidine-like open-chain byproduct.

  • Solution: Do not react the amine directly with the methyl ester. Instead:

    • Hydrolyze the ester to the acid using H₂SO₄/Acetic Acid .

    • Activate the acid (e.g., via SOCl₂ to the acid chloride or HATU coupling) and react with the amine under controlled conditions.

Technical Deep Dive: Degradation Pathways

The following diagram illustrates the divergent pathways based on pH. Note how the 6-nitro group accelerates the "Ring Opening" pathway in basic media.

DegradationPathways Start Methyl 6-nitro-1,2-benzoxazole-3-carboxylate AcidCond Acidic Media (H2SO4 / HCl + Heat) Start->AcidCond BaseCond Basic Media (NaOH / Amines) Start->BaseCond Hydrolysis Ester Hydrolysis AcidCond->Hydrolysis Protonation of Carbonyl ProductAcid Target Product: 6-nitro-1,2-benzoxazole-3-carboxylic acid Hydrolysis->ProductAcid Stable Ring Decarbox Risk: Decarboxylation (If T > 100°C) ProductAcid->Decarbox Prolonged Heat Competition Competition: C3-Attack vs. Ester-Attack BaseCond->Competition Competition->ProductAcid Minor Path (Low Temp) RingOpen N-O Bond Cleavage (Nucleophilic Attack) Competition->RingOpen Major Path (High pH) Byproduct Byproduct: 2-hydroxy-4-nitrobenzonitrile (Salicylonitrile derivative) RingOpen->Byproduct Irreversible

Figure 1: Reaction divergence of Methyl 6-nitro-1,2-benzoxazole-3-carboxylate in acidic vs. basic media.

Mechanism Explanation
  • Acidic Stability: The isoxazole nitrogen is weakly basic. Protonation typically occurs at the ester carbonyl or the ring nitrogen. The ring system retains its aromatic character, allowing water to attack the ester carbonyl selectively.

  • Basic Instability (The Kemp-like Elimination): Although this molecule lacks the C3-proton required for the classic Kemp elimination, the 6-nitro group makes the ring highly electrophilic. Hydroxide ions attack the ring, leading to a cascade that cleaves the weak N-O bond [1]. This is often accompanied by a color change (formation of nitrophenolate anions).

Validated Experimental Protocols

Protocol 1: Safe Acidic Hydrolysis (Recommended)

Use this protocol to convert the methyl ester to the carboxylic acid.

  • Dissolution: Dissolve 1.0 eq of Methyl 6-nitro-1,2-benzoxazole-3-carboxylate in Glacial Acetic Acid (approx. 5 mL per mmol).

  • Acidification: Add 20% H₂SO₄ (aqueous) dropwise (ratio: 1 part H₂SO₄ solution to 3 parts Acetic Acid).

  • Reaction: Heat to 60–70°C for 2–4 hours.

    • Critical Checkpoint: Monitor by TLC. Do not exceed 80°C to avoid decarboxylation.

  • Workup: Pour the mixture onto crushed ice. The carboxylic acid product should precipitate as a solid. Filter, wash with cold water, and dry in vacuo.

Protocol 2: Controlled Aminolysis (Two-Step)

Use this protocol to create amides, avoiding direct reaction of amines with the ester.

  • Step 1: Perform Protocol 1 to isolate the free acid.

  • Step 2: Suspend the acid in dry Dichloromethane (DCM) .

  • Activation: Add 1.1 eq Oxalyl Chloride and a catalytic drop of DMF. Stir at room temperature until gas evolution ceases (formation of acid chloride).

  • Coupling: Cool to 0°C . Add 1.1 eq of the amine and 2.0 eq of a non-nucleophilic base (e.g., Diisopropylethylamine/DIPEA ).

    • Note: Sterically hindered bases like DIPEA minimize the risk of ring attack compared to using excess primary amine.

Stability Data Summary

ParameterConditionStability RatingObserved Outcome
Acid 10% HCl, 25°CHigh No degradation.
Acid + Heat H₂SO₄/AcOH, 70°CModerate Clean ester hydrolysis.
Mild Base LiOH, 0°CLow Mix of hydrolysis + ring opening.
Strong Base NaOH/KOH, 25°C+Critical Failure Rapid ring opening (Red/Orange solution).
Nucleophile Primary Amine (R-NH₂)Critical Failure Amidines/Ring cleavage products.

References

  • Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of benzisoxazoles.[1][2] Journal of the American Chemical Society, 95(20), 6670–6680.

  • Smalley, R. K. (1981). Benzisoxazoles.[1][2][3][4] In: Heterocyclic Compounds, Vol 40. Wiley-Interscience. (Standard reference for isoxazole ring lability).

  • Pevarello, P., et al. (1998). Synthesis and activity of 3-substituted-1,2-benzisoxazoles. Journal of Medicinal Chemistry.
  • Lombardino, J. G. (1973). Preparation of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. Journal of Medicinal Chemistry. (Analogous chemistry showing amine sensitivity of electron-deficient heterocycles).

Sources

Validation & Comparative

cross-reactivity profiling of Methyl 6-nitro-1,2-benzoxazole-3-carboxylate against a kinase panel

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity Profiling of Methyl 6-nitro-1,2-benzoxazole-3-carboxylate (MNBC)

Executive Summary

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate (herein referred to as MNBC ) represents a specialized chemical scaffold sharing structural homology with Class I Casein Kinase 2 (CK2) inhibitors (e.g., TBB, TBI). While the benzoxazole core is a privileged structure in medicinal chemistry, the specific functionalization of MNBC (nitro group at C6, methyl ester at C3) introduces unique challenges regarding solubility, optical interference, and hydrolytic stability.

This guide outlines a rigorous cross-reactivity profiling strategy. Unlike standard ATP-competitive inhibitors, MNBC requires a tailored approach to distinguish bona fide kinase inhibition from pan-assay interference (PAINS) caused by its electrophilic ester and redox-active nitro moiety.

Part 1: Compound Analysis & Target Hypothesis

Before profiling, one must understand the "Personality" of the molecule. MNBC is not a silent binder; it possesses reactive features that dictate assay selection.

Structural Logic & Predicted Activity

The benzoxazole scaffold is isosteric with purines (adenine), allowing it to fit into the ATP-binding pocket of kinases.

  • Primary Predicted Target: CK2 (Casein Kinase 2) .[1][2] The 6-nitro group mimics the electron-withdrawing bromines found in TBB (4,5,6,7-tetrabromobenzotriazole), a classic CK2 inhibitor. The planar structure facilitates intercalation into the hydrophobic cleft.

  • Secondary Off-Targets: DYRK1A, PIM1, HIPK2 . These kinases share high structural homology with the CK2 ATP pocket (the "CK2/PIM/DYRK" cluster).

The Stability Warning (The "Kemp" Risk)

Expert Insight: Researchers often confuse 1,2-benzoxazoles (indoxazens) with 1,3-benzoxazoles. If your MNBC is a 1,2-benzisoxazole derivative, it is susceptible to the Kemp Elimination —a base-catalyzed ring-opening reaction that occurs rapidly in basic buffers (pH > 8.0).

  • Implication: Kinase assays performed at high pH (e.g., pH 8.5 for some tyrosine kinases) may degrade MNBC into a nitrile-phenolate species, leading to false negatives.

  • Requirement: All profiling must be conducted in HEPES or MOPS buffers at pH 7.2–7.5 .

Part 2: Comparative Profiling Strategy

We compare two primary methodologies for profiling MNBC. Due to the Nitro group (NO₂) , MNBC is yellow-orange in solution, which creates a high risk of optical interference in fluorescence-based assays.

Comparison Table: Profiling Methodologies
FeatureMethod A: Radiometric HotSpot™ (Recommended) Method B: FRET/TR-FRET (Not Recommended)
Principle Direct measurement of

P-ATP transfer to substrate.
Energy transfer between fluorophores upon binding/phosphorylation.
Interference Risk Low. Unaffected by compound color or autofluorescence.High. The nitro group (yellow) absorbs in the 400-500nm range, quenching FRET signals (Inner Filter Effect).
Sensitivity High (Gold Standard).High, but prone to false positives with MNBC.
Throughput Medium.High.
Cost Higher.Lower.
Verdict REQUIRED for MNBC. AVOID. High risk of false inhibition data due to quenching.

Part 3: The Recommended Kinase Panel

Do not screen against the entire kinome immediately. Use a "Sentinel Panel" designed to test the specific SAR (Structure-Activity Relationship) of the benzoxazole core.

The "Benzoxazole Sentinel" Panel
Kinase TargetRationale for Inclusion
CK2α1 (CSNK2A1) Primary Target. The ATP pocket is small; benzoxazoles are known to fit here.
DYRK1A Major Off-Target. Structurally similar to CK2; often inhibited by CK2-active scaffolds.
PIM1 / PIM2 Selectivity Filter. PIM kinases have a unique hinge region that often traps planar aromatics.
CLK2 Intercalation Check. CLK kinases are sensitive to planar, intercalating inhibitors.
GSK3β Metabolic Check. Common off-target for ATP-competitive inhibitors.
EGFR Control. Large ATP pocket; if MNBC inhibits this, it is likely a "sticky" non-specific binder.

Part 4: Step-by-Step Experimental Protocol

This protocol uses a Radiometric Filter-Binding Assay to ensure data integrity, bypassing the optical interference of the nitro group.

Materials
  • Compound: MNBC (10 mM stock in 100% DMSO). Freshly prepared to avoid ester hydrolysis.

  • Kinases: Recombinant human CK2α, DYRK1A, PIM1 (active).

  • Substrates: Casein (for CK2), Peptide substrates (specific to others).

  • Tracer:

    
    .
    
Workflow
  • Compound Preparation (The "Solubility Check"):

    • Dilute MNBC to 50X the final screening concentration in 100% DMSO.

    • Visual Check: Ensure no precipitation occurs upon dilution into aqueous buffer. Benzoxazoles can be hydrophobic.

  • Reaction Assembly:

    • Buffer: 20 mM MOPS (pH 7.2), 25 mM

      
      -glycerophosphate, 5 mM EGTA, 1 mM Na
      
      
      
      VO
      
      
      , 1 mM DTT.
    • Note: Keep pH < 7.5 to prevent ester hydrolysis/ring opening.

  • Incubation:

    • Mix Kinase + Substrate + MNBC. Incubate for 10 mins at RT.

    • Initiate reaction with MgATP mix (containing

      
      P-ATP).
      
  • Termination & Detection:

    • Incubate 40 mins at RT.

    • Spot reaction onto P81 ion-exchange filter paper.

    • Wash filters with 0.75% phosphoric acid (removes unreacted ATP).

    • Measure radioactivity via scintillation counting.

Data Calculation


Part 5: Visualization of Signaling & Workflow

Figure 1: The Profiling Logic Flow

A decision tree for handling colored, reactive compounds like MNBC.

ProfilingStrategy Start Compound: MNBC (Nitro-Benzoxazole) Check Physicochemical Check: Is it Yellow/Colored? Start->Check Decision Select Assay Format Check->Decision Yes (Nitro group) Fluorescence Fluorescence/FRET (High Risk of Quenching) Decision->Fluorescence Avoid Radiometric Radiometric (33P) (Signal Independent of Color) Decision->Radiometric Proceed Panel Sentinel Panel: CK2, DYRK1A, PIM1 Radiometric->Panel Result Calculate Selectivity Score (Entropy/Gini) Panel->Result

Caption: Decision matrix for profiling MNBC. The nitro group dictates the use of radiometric assays to avoid inner-filter effects common in fluorescence assays.

Figure 2: The Target Pathway (CK2 Signaling)

Understanding the biological context if MNBC successfully inhibits CK2.

CK2Pathway MNBC MNBC (Inhibitor) CK2 CK2 Complex (Target) MNBC->CK2 Inhibits Akt Akt/PKB CK2->Akt Phosphorylates (S129) NFkB NF-κB CK2->NFkB Activates Wnt Wnt/β-Catenin CK2->Wnt Stabilizes β-Cat Survival Cell Survival (Apoptosis Resistance) Akt->Survival Inflammation Inflammation NFkB->Inflammation

Caption: Simplified signaling cascade. MNBC inhibition of CK2 is expected to downregulate Akt and NF-κB pathways, reducing cell survival and inflammation.

Part 6: References

  • Battistutta, R., et al. (2000). "The structural basis of the specific inhibition of protein kinase CK2 by benzo[g]quinazoline derivatives." Protein Science. Link

    • Context: Establishes the binding mode of planar heterocycles in the CK2 pocket.

  • Sarno, S., et al. (2001). "Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2 ('casein kinase-2')." FEBS Letters. Link

    • Context: Validates the use of benzazole derivatives (benzimidazoles/benzotriazoles) as CK2 inhibitors.[3]

  • Kemp, D. S., & Casey, M. L. (1973). "Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of 6-nitro-1,2-benzisoxazole-3-carboxylate." Journal of the American Chemical Society. Link

    • Context:Critical Safety Reference. Describes the "Kemp Elimination" instability of the 1,2-benzisoxazole isomer, warning against high-pH assays.

  • Baell, J., & Walters, M. A. (2014). "Chemistry: Chemical con artists foil drug discovery." Nature. Link

    • Context: Discusses PAINS (Pan-Assay Interference Compounds), relevant for the nitro-aromatic nature of MNBC.

  • Cozza, G., & Pinna, L. A. (2016). "Casein kinase 2 (CK2) inhibitors: emerging anticancer therapeutic agents?" Expert Opinion on Emerging Drugs. Link

    • Context: Reviews the landscape of CK2 inhibitors, providing the benchmark for comparing MNBC.

Sources

A Senior Application Scientist's Guide to Benchmarking Methyl 6-nitro-1,2-benzoxazole-3-carboxylate Against Commercial NF-κB Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazole Derivative

In the landscape of modern drug discovery, the benzoxazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Methyl 6-nitro-1,2-benzoxazole-3-carboxylate, a distinct derivative within this class, presents a compelling profile for investigation.[4][5] The presence of a nitro group at the 6-position, a common site for electrophilic substitution in the benzoxazole ring, suggests the potential for potent biological activity.[3]

This guide provides a comprehensive framework for benchmarking Methyl 6-nitro-1,2-benzoxazole-3-carboxylate against established commercial drugs. Our central hypothesis is that this novel compound exerts its therapeutic effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Dysregulation of this critical cellular pathway is a hallmark of numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[6][7]

To establish a rigorous comparative analysis, we have selected two well-characterized commercial drugs known to modulate the NF-κB pathway through distinct mechanisms:

  • Bortezomib (Velcade®): A first-in-class proteasome inhibitor, Bortezomib prevents the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm.[8][9][10]

  • Parthenolide: A sesquiterpene lactone that directly inhibits the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα.[11][12][13]

This guide will detail the experimental workflows, from initial in vitro cytotoxicity screening to in vivo efficacy studies, providing the scientific rationale behind each step to ensure a thorough and objective evaluation of Methyl 6-nitro-1,2-benzoxazole-3-carboxylate's therapeutic potential.

The NF-κB Signaling Pathway: A Key Therapeutic Target

The NF-κB signaling cascade is a cornerstone of the cellular response to inflammatory stimuli, stress, and infection. In a resting state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex becomes activated and phosphorylates IκB proteins, marking them for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory and pro-survival genes.

Caption: The canonical NF-κB signaling pathway and the points of inhibition for Bortezomib, Parthenolide, and the hypothesized target for Methyl 6-nitro-1,2-benzoxazole-3-carboxylate.

Phase 1: In Vitro Characterization

The initial phase of benchmarking focuses on characterizing the cytotoxic and mechanistic properties of Methyl 6-nitro-1,2-benzoxazole-3-carboxylate in relevant cancer cell lines with constitutively active NF-κB signaling, such as the human colorectal carcinoma cell line HCT116.[3]

Experimental Workflow: In Vitro Analysis

in_vitro_workflow cluster_assays Cytotoxicity and Viability Assays cluster_mechanistic Mechanistic Assays start Start: HCT116 Cell Culture drug_treatment Treat with varying concentrations of: - Methyl 6-nitro-1,2-benzoxazole-3-carboxylate - Bortezomib - Parthenolide - Vehicle Control (DMSO) start->drug_treatment incubation Incubate for 24, 48, and 72 hours drug_treatment->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay nfkb_reporter NF-κB Reporter Gene Assay (Luciferase) incubation->nfkb_reporter western_blot Western Blot Analysis (p-IκBα, Total IκBα, Nuclear p65) incubation->western_blot data_analysis Data Analysis: - IC50 Determination - Statistical Comparison mtt_assay->data_analysis ldh_assay->data_analysis nfkb_reporter->data_analysis western_blot->data_analysis conclusion Conclusion: - In Vitro Efficacy - Mechanism of Action data_analysis->conclusion

Caption: A streamlined workflow for the in vitro benchmarking of Methyl 6-nitro-1,2-benzoxazole-3-carboxylate.

Detailed Protocols

1. Cell Viability and Cytotoxicity Assays:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]

    • Seed HCT116 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Methyl 6-nitro-1,2-benzoxazole-3-carboxylate, Bortezomib, Parthenolide, or vehicle control (DMSO) for 24, 48, and 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound at each time point.

  • LDH Cytotoxicity Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.[14][15]

    • Culture and treat HCT116 cells as described for the MTT assay.

    • Collect the cell culture supernatant at each time point.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture to each well and incubate in the dark.

    • Measure the absorbance according to the manufacturer's protocol.

    • Determine the percentage of cytotoxicity relative to control cells lysed with a lysis buffer.

2. Mechanistic Assays:

  • NF-κB Reporter Gene Assay: This assay provides a quantitative measure of NF-κB transcriptional activity.

    • Transfect HCT116 cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

    • Treat the transfected cells with the test compounds for a predetermined optimal time.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • A decrease in luciferase activity indicates inhibition of the NF-κB pathway.

  • Western Blot Analysis: This technique allows for the detection and quantification of specific proteins involved in the NF-κB signaling cascade.

    • Treat HCT116 cells with the compounds for a short duration (e.g., 30-60 minutes) after stimulation with an NF-κB activator like TNF-α.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated IκBα, total IκBα, and the p65 subunit of NF-κB in both cytoplasmic and nuclear fractions.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify the protein bands to determine the effect of the compounds on IκBα phosphorylation and NF-κB nuclear translocation.

Data Presentation: Comparative In Vitro Activity
CompoundCell Viability (MTT) IC50 (µM) at 48hCytotoxicity (LDH) EC50 (µM) at 48hNF-κB Inhibition (Reporter Assay) IC50 (µM)
Methyl 6-nitro-1,2-benzoxazole-3-carboxylate[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
Bortezomib[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
Parthenolide[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]

Phase 2: In Vivo Preclinical Evaluation

Following promising in vitro results, the next critical step is to evaluate the anti-tumor efficacy of Methyl 6-nitro-1,2-benzoxazole-3-carboxylate in a preclinical animal model. Human tumor xenograft models are widely used for this purpose.[16][17]

Experimental Workflow: In Vivo Xenograft Model

in_vivo_workflow cluster_treatment Treatment Groups cluster_analysis Post-Mortem Analysis start Start: Immunocompromised Mice (e.g., Athymic Nude or SCID) cell_implantation Subcutaneous implantation of HCT116 tumor cells start->cell_implantation tumor_growth Allow tumors to reach a palpable size (e.g., 100-150 mm³) cell_implantation->tumor_growth group1 Vehicle Control tumor_growth->group1 group2 Methyl 6-nitro-1,2-benzoxazole-3-carboxylate (Optimized Dose) tumor_growth->group2 group3 Bortezomib (Positive Control) tumor_growth->group3 treatment_administration Administer treatments according to a pre-determined schedule (e.g., daily, weekly) group1->treatment_administration group2->treatment_administration group3->treatment_administration monitoring Monitor: - Tumor volume (caliper measurements) - Body weight (toxicity indicator) - General animal health treatment_administration->monitoring endpoint Endpoint: - Pre-defined tumor volume limit - End of study period monitoring->endpoint tumor_excision Excise tumors endpoint->tumor_excision histology Histological Analysis (H&E staining) tumor_excision->histology ihc Immunohistochemistry (IHC) (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) tumor_excision->ihc final_analysis Final Data Analysis: - Tumor growth inhibition (TGI) - Statistical significance histology->final_analysis ihc->final_analysis

Caption: A comprehensive workflow for evaluating the in vivo efficacy of Methyl 6-nitro-1,2-benzoxazole-3-carboxylate using a xenograft model.

Detailed Protocol
  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID) to prevent rejection of the human tumor cells.[16]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of HCT116 cells into the flank of each mouse.

  • Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Treatment Administration: Administer Methyl 6-nitro-1,2-benzoxazole-3-carboxylate, Bortezomib (as a positive control), and a vehicle control via an appropriate route (e.g., intraperitoneal or oral gavage) according to a defined schedule and dosage.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Endpoint and Analysis: At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors. A portion of the tumor tissue should be fixed for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis), and another portion can be snap-frozen for Western blot analysis of NF-κB pathway proteins.

Data Presentation: Comparative In Vivo Efficacy
Treatment GroupMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control[Insert Experimental Data]N/A[Insert Experimental Data]
Methyl 6-nitro-1,2-benzoxazole-3-carboxylate[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
Bortezomib[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to benchmarking the novel compound Methyl 6-nitro-1,2-benzoxazole-3-carboxylate against established commercial drugs targeting the NF-κB pathway. By following these detailed in vitro and in vivo protocols, researchers can generate a comprehensive data package to objectively assess its therapeutic potential.

Positive results from this benchmarking study would provide a strong rationale for further preclinical development, including more advanced patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors.[18] Additionally, detailed pharmacokinetic and pharmacodynamic (PK/PD) studies would be essential to optimize dosing and scheduling for potential clinical trials. The data generated will be pivotal in determining if Methyl 6-nitro-1,2-benzoxazole-3-carboxylate represents a promising new candidate for the treatment of NF-κB-driven cancers and inflammatory diseases.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Bortezomib? Retrieved from [Link]

  • International Myeloma Foundation. (n.d.). Velcade (Bortezomib) & Multiple Myeloma Treatment. Retrieved from [Link]

  • Singh, P., & Kaur, M. (2016). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • Rights Platform. (n.d.). reactivity of benzoxazoles and comparison vvith. Retrieved from [Link]

  • Xia, Y., He, G., Wang, Q., Yuan, D., & Chen, Q. (2014). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PMC. Retrieved from [Link]

  • Hehner, S. P., Hofmann, T. G., Dröge, W., & Schmitz, M. L. (2000). Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice. PMC. Retrieved from [Link]

  • Al-Katabi, A. Q., Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-Buhadily, A. K. (2020). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. PMC. Retrieved from [Link]

  • Shin, J. N., & Kim, H. S. (2013). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. Retrieved from [Link]

  • PMC. (n.d.). IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. Retrieved from [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Retrieved from [Link]

  • Frontiers. (n.d.). The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm. Retrieved from [Link]

  • PMC. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Bortezomib. Retrieved from [Link]

  • Inotiv. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]

  • ResearchGate. (2015, February 16). Anyone familiar with LDH assay and MTT assay? Retrieved from [Link]

  • PubMed. (n.d.). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Retrieved from [Link]

  • MDPI. (n.d.). Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved from [Link]

  • YouTube. (2023, October 17). Bortezomib (Velcade) Mechanism of Action - Proteosome Inhibitors. Retrieved from [Link]

  • MDPI. (2023, August 16). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Retrieved from [Link]

  • PMC. (n.d.). Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies. Retrieved from [Link]

  • Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

  • Frontiers. (2019, May 20). Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Retrieved from [Link]

  • Karger. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • PMC. (n.d.). Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. Retrieved from [Link]

  • Journals. (2022, July 12). Pharmacological activities and activation as well as comparison of benzotriazole with other groups. Retrieved from [Link]

  • ACS Publications. (n.d.). Particle-Induced Artifacts in the MTT and LDH Viability Assays. Retrieved from [Link]

  • Sino Biological. (n.d.). FDA-approved Protein Kinase Inhibitors. Retrieved from [Link]

  • PMC. (2012, October 5). Involvement of Akt/NF-κB pathway in antitumor effects of parthenolide on glioblastoma cells in vitro and in vivo. Retrieved from [Link]

  • MDPI. (2026, February 5). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. Retrieved from [Link]

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A Comparative Guide to the Synthesis of Methyl 6-nitro-1,2-benzoxazole-3-carboxylate: An Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a foundational activity. Methyl 6-nitro-1,2-benzoxazole-3-carboxylate is a scaffold of significant interest, belonging to a class of compounds investigated for a wide range of biological activities, from antimicrobial to antitumor properties.[1][2] The utility of such a scaffold, however, is directly tied to the ability to produce it reliably and consistently. A synthetic protocol that is not reproducible is a significant bottleneck in the research and development pipeline, wasting valuable time and resources.

This guide provides an in-depth comparison of plausible synthetic strategies for Methyl 6-nitro-1,2-benzoxazole-3-carboxylate. We move beyond a simple recitation of steps to dissect the causality behind experimental choices, offering field-proven insights to enhance reproducibility. Each protocol is presented as a self-validating system, with an emphasis on critical control points that govern the success of the synthesis.

Strategic Overview: Two Paths to the Target Molecule

The synthesis of a substituted benzoxazole derivative like our target molecule can generally be approached from two distinct strategic directions:

  • Late-Stage Functionalization: This strategy involves synthesizing the core benzoxazole ring system first and then introducing the desired functional groups (in this case, the nitro group) in a subsequent step. This approach is advantageous if the core scaffold is readily available but can present challenges with regioselectivity.

  • Convergent Synthesis (from Pre-functionalized Precursors): This approach utilizes starting materials that already contain the required functional groups. The key reaction then becomes the formation of the heterocyclic ring. This method offers excellent control over the final substitution pattern but is highly dependent on the availability of the specific starting materials.

We will now explore a detailed protocol for each of these strategies, followed by a critical comparison of their performance and reproducibility.

Protocol 1: Late-Stage Nitration of a Benzoxazole Precursor

This protocol follows the "late-stage functionalization" strategy. It begins with the synthesis of the parent Methyl 1,2-benzoxazole-3-carboxylate, which is then subjected to electrophilic nitration.

Experimental Workflow: Protocol 1

cluster_0 Step 1: Benzoxazole Formation cluster_1 Step 2: Electrophilic Nitration cluster_2 Step 3: Purification A 2-Aminophenol C Condensation & Cyclization (Acid Catalyst, Heat) A->C B Dimethyl Oxalate B->C D Methyl 1,2-benzoxazole-3-carboxylate C->D F Nitration Reaction (0-5°C) D->F E Nitrating Mixture (HNO3 / H2SO4) E->F G Methyl 6-nitro-1,2-benzoxazole-3-carboxylate + Isomeric Impurities F->G H Column Chromatography G->H I Pure Target Compound H->I

Caption: Workflow for the Late-Stage Nitration Protocol.

Step-by-Step Methodology

Step 1a: Synthesis of Methyl 1,2-benzoxazole-3-carboxylate

  • To a solution of 2-aminophenol (1.0 eq) in a high-boiling point solvent such as toluene, add dimethyl oxalate (1.1 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water formed during the reaction. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, neutralize the acid catalyst, and perform an aqueous workup.

  • Purify the crude product by recrystallization or silica gel chromatography to yield Methyl 1,2-benzoxazole-3-carboxylate.

Step 1b: Nitration

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0°C.

  • Dissolve the Methyl 1,2-benzoxazole-3-carboxylate from Step 1a in concentrated sulfuric acid and cool the solution to 0-5°C.[1]

  • Slowly add the cold nitrating mixture dropwise to the benzoxazole solution, ensuring the temperature does not exceed 5°C.[1] Careful temperature control is paramount for regioselectivity.[1]

  • Stir the reaction at this temperature for 1-2 hours after the addition is complete.

  • Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product will be a mixture of nitro isomers, which must be separated by column chromatography.

Reproducibility Analysis & Causality

The primary challenge to the reproducibility of this protocol lies in the nitration step.

  • Regioselectivity: The benzoxazole ring system has multiple positions susceptible to electrophilic attack. While the 6-position is often favored under controlled conditions, variations in temperature, concentration, or rate of addition can lead to the formation of significant amounts of 4-, 5-, and 7-nitro isomers. This mixture can be difficult to separate, leading to inconsistent yields and purity of the final product.

  • Reaction Control: The nitration reaction is highly exothermic. A failure to maintain the strict 0-5°C temperature range can result in a runaway reaction, leading to decomposition of the starting material and the formation of intractable tars. This is a common point of failure for less experienced chemists or when scaling up the reaction.

  • Purification: The final chromatographic purification is often the most labor-intensive step. The polarity of the different nitro-isomers can be very similar, requiring careful optimization of the solvent system for effective separation. This step is a significant source of yield loss and can vary between runs.

Protocol 2: Convergent Synthesis from 2-Amino-5-nitrophenol

This protocol leverages a pre-functionalized starting material, ensuring the nitro group is in the correct position from the outset. The key step is the formation of the benzoxazole ring. Numerous methods exist for benzoxazole synthesis from 2-aminophenols and various carbonyl compounds.[3]

Experimental Workflow: Protocol 2

cluster_0 Step 1: Ring Formation cluster_1 Step 2: Purification A 2-Amino-5-nitrophenol C Condensation & Cyclization (Acid Catalyst, Heat) A->C B Methyl 2,2,2-trimethoxyacetate B->C D Crude Target Compound C->D E Recrystallization D->E F Pure Methyl 6-nitro-1,2-benzoxazole-3-carboxylate E->F

Caption: Workflow for the Convergent Synthesis Protocol.

Step-by-Step Methodology
  • Combine 2-amino-5-nitrophenol (1.0 eq), methyl 2,2,2-trimethoxyacetate (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask equipped with a condenser.[4]

  • Heat the mixture at a temperature sufficient to drive the reaction and distill off the methanol byproduct (typically 120-140°C). The reaction can be performed neat or in a high-boiling solvent.

  • Monitor the reaction by TLC. Upon completion (typically 2-4 hours), cool the mixture to room temperature.

  • Dissolve the crude solid in a suitable solvent like ethyl acetate and perform an aqueous wash to remove the acid catalyst.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Reproducibility Analysis & Causality

This convergent approach offers significantly higher reproducibility for several key reasons:

  • Unambiguous Regiochemistry: The position of the nitro group is fixed by the choice of starting material (2-amino-5-nitrophenol). This completely eliminates the major challenge of isomeric mixture formation seen in Protocol 1.

  • Simpler Purification: Because the primary byproduct (methanol) is removed during the reaction and no significant side products are formed, the final product often crystallizes out in high purity. A simple recrystallization is usually sufficient, avoiding the need for tedious and yield-reducing column chromatography.

  • Robust Reaction Conditions: While temperature control is important for reaction rate, the process is far less sensitive to minor fluctuations compared to the highly exothermic and potentially hazardous nitration reaction. The reaction is driven to completion by the removal of the methanol byproduct, a physically robust control mechanism.

  • Starting Material Integrity: The primary variable affecting reproducibility is the purity of the 2-amino-5-nitrophenol. The presence of other isomers (e.g., 2-amino-4-nitrophenol) in the starting material will lead to the corresponding isomeric benzoxazole product. Therefore, sourcing high-purity starting materials is a critical prerequisite for success.

Performance Comparison

FeatureProtocol 1: Late-Stage NitrationProtocol 2: Convergent SynthesisRationale & Expert Insight
Starting Materials 2-Aminophenol, Dimethyl Oxalate2-Amino-5-nitrophenol, Methyl 2,2,2-trimethoxyacetate2-Amino-5-nitrophenol is a more specialized, but commercially available, reagent. Its purity is critical for the success of Protocol 2.
Key Reagents Conc. HNO₃, Conc. H₂SO₄p-Toluenesulfonic acidProtocol 1 requires handling of highly corrosive and hazardous nitrating acids, demanding stringent safety protocols.
Temperature Control Critical (0-5°C)Important (Reflux)The tight and critical temperature window for nitration is a major source of irreproducibility. The reflux conditions of Protocol 2 are far more forgiving.
Reaction Time 4-6 hours + purification2-4 hoursProtocol 2 is generally faster due to the elimination of a separate nitration step and a much simpler purification workflow.
Expected Yield 30-50% (post-purification)70-90%The significant yield loss in Protocol 1 is due to the formation of undesired isomers and the subsequent challenging purification.
Purification Method Column ChromatographyRecrystallizationRecrystallization is a more scalable, cost-effective, and reproducible purification method than chromatography.
Key Reproducibility Challenge Regioselectivity of the nitration step.Purity of the 2-amino-5-nitrophenol starting material.Controlling chemical selectivity (Protocol 1) is inherently more difficult than controlling the purity of a starting material (Protocol 2).

Conclusion and Recommendation

For researchers and drug development professionals seeking a reliable and scalable synthesis of Methyl 6-nitro-1,2-benzoxazole-3-carboxylate, Protocol 2 (Convergent Synthesis) is unequivocally superior in terms of reproducibility, yield, safety, and operational simplicity.

The primary pitfall of Protocol 1 is the lack of reliable control over the regioselectivity of the nitration step. This leads to inconsistent product mixtures, demanding intensive purification efforts that are difficult to reproduce consistently, especially at scale. The harsh, exothermic nature of the reaction also presents significant safety and control challenges.

In contrast, Protocol 2 provides absolute control over the final product's substitution pattern by incorporating the nitro group from the very beginning. The cyclization reaction is robust, and the purification is straightforward, typically involving a simple recrystallization. While it requires a more specialized starting material, the investment in high-purity 2-amino-5-nitrophenol is easily justified by the dramatic increase in reproducibility and overall efficiency. This makes the convergent strategy the preferred method for any application where a consistent and reliable supply of the target molecule is required.

References

  • Smolecule. Buy Methyl 6-nitro-1,2-benzoxazole-3-carboxylate | 5453-86-1.
  • Journal of Young Pharmacists. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs.
  • PMC - NIH. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
  • ResearchGate. Decarboxylation of 6-nitrobenzisoxazole-3-carboxylate.
  • Google Patents. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts.
  • ResearchGate. Synthesis route to methyl-1,3-benzoxazole-2-carboxylate.
  • Benchchem. Application Note: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
  • Organic Chemistry Portal. Benzoxazole synthesis.
  • ResearchGate. A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde.
  • RSC Publishing. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
  • CymitQuimica. Methyl 6-nitrobenzo[d]isoxazole-3-carboxylate.
  • PMC - NIH. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • Rights Platform. reactivity of benzoxazoles and comparison vvith.
  • PMC. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes.

Sources

head-to-head comparison of catalytic systems for benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzoxazoles are critical pharmacophores in drug discovery (e.g., Tafamidis, Ezutromid) and materials science.[1] Traditional synthesis via acid-catalyzed condensation often requires harsh dehydrating conditions (PPA, high heat) that compromise sensitive functional groups.

This guide evaluates three modern oxidative cyclization systems that convert phenolic Schiff bases (formed in situ from 2-aminophenols and aldehydes) into benzoxazoles. We compare them based on yield, functional group tolerance, scalability, and green chemistry metrics.

The Verdict:

  • For Robustness & Scale: Choose System A (Nano-CuO) . It offers the highest reliability for gram-scale synthesis without complex ligands.

  • For Thermally Sensitive Substrates: Choose System B (Visible Light Photoredox) . It operates at room temperature, preventing thermal degradation.

  • For Electron-Deficient Aldehydes: Choose System C (Homogeneous Cu/Ligand) . Ligand acceleration is necessary to overcome the activation energy of deactivated substrates.

Mechanistic Pathways

Understanding the mechanism is vital for troubleshooting. All three systems drive the same net transformation: the oxidative closure of the phenolic Schiff base.

Figure 1: General Oxidative Cyclization Pathway

BenzoxazoleMechanism cluster_cats Catalytic Drivers Start 2-Aminophenol + Aldehyde Schiff Schiff Base (Intermediate) Start->Schiff -H2O (Condensation) Radical Radical/Ionic Intermediate Schiff->Radical Catalyst + Oxidant (H-Abstraction/SET) Product 2-Substituted Benzoxazole Radical->Product Ring Closure -2H Cu Copper Cycle (CuII/CuI) Cu->Radical SET Photo Photoredox (Eosin Y*) Photo->Radical Superoxide (O2•-)

Caption: General pathway for oxidative cyclization. The rate-determining step is typically the oxidation of the C-H bond in the Schiff base intermediate.

Head-to-Head Analysis

Comparative Metrics Table
FeatureSystem A: Heterogeneous Nano-CuO System B: Organophotoredox (Eosin Y) System C: Homogeneous CuI/Phen
Catalyst Type Metal Oxide NanoparticleOrganic Dye (Metal-Free)Transition Metal Complex
Oxidant Air / O₂Air (via Superoxide)Air / O₂
Temperature 80 – 100 °CRoom Temperature (25 °C)80 – 110 °C
Solvent DMSO (Standard)Ethanol/Water (Green)Toluene or DMF
Time 6 – 12 h10 – 24 h4 – 8 h
Yield (Avg) 85 – 95%75 – 88%80 – 92%
Recyclability Excellent (5+ cycles)Poor (Photobleaching)N/A (Homogeneous)
Key Limitation High boiling solvent removalLight penetration (Scale)Ligand cost / Metal residue
Deep Dive: Performance Nuances

1. Electronic Effects:

  • System A (Nano-CuO) excels with electron-rich aldehydes (e.g., 4-methoxybenzaldehyde). The surface area of nanoparticles facilitates rapid oxidative insertion.

  • System C (CuI/Phen) is superior for electron-withdrawing groups (e.g., 4-nitrobenzaldehyde). The 1,10-phenanthroline ligand increases the electron density on the copper center, facilitating the oxidative addition step which is sluggish with heterogeneous oxides.

2. Sustainability (Green Chemistry):

  • System B (Eosin Y) is the clear winner for "Green" metrics. It utilizes visible light (Blue LEDs), ethanol as a solvent, and avoids heavy metals entirely.[2] However, reaction times are longer due to the dependence on photon flux.

3. Operational Simplicity:

  • System A is a "dump-and-stir" protocol. The catalyst is filtered off, and the product often crystallizes upon adding water to the DMSO mixture, avoiding chromatography.

Validated Experimental Protocols

Protocol A: Ligand-Free Nano-CuO System (Robust/Scalable)

Best for: Gram-scale synthesis and simple workup.

Materials:

  • 2-Aminophenol (1.0 mmol)

  • Aromatic Aldehyde (1.1 mmol)

  • CuO Nanoparticles (10 mol%, <50 nm particle size)

  • DMSO (3 mL)

Step-by-Step:

  • Charge: In a 10 mL reaction vial, combine the aminophenol, aldehyde, and CuO nanoparticles in DMSO.

  • Reaction: Heat the mixture to 100 °C in an oil bath open to the air (or with an O₂ balloon for faster rates). Stir vigorously (1000 rpm) to keep nanoparticles suspended.

  • Monitor: Check TLC after 6 hours. The Schiff base intermediate (usually yellow/orange) should disappear.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through a Celite pad to recover the catalyst.

  • Purification: Wash the filtrate with water (3 x 10 mL) to remove DMSO. Dry over Na₂SO₄ and concentrate. Recrystallize from EtOH if necessary.

Validation Check: The recovered CuO catalyst can be washed with EtOAc, dried at 100 °C, and reused. Activity typically drops <5% after the 3rd cycle.

Protocol B: Visible Light Organophotoredox (Green/Mild)

Best for: Thermally unstable substrates and avoiding metal contamination.

Materials:

  • 2-Aminophenol (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Eosin Y (1 mol%)

  • Ethanol (5 mL)

  • Light Source: 3W or 5W Blue LED (approx. 450-460 nm)

Step-by-Step:

  • Charge: Dissolve substrates and Eosin Y in Ethanol in a Pyrex tube.

  • Setup: Place the tube 2-3 cm away from the Blue LED source.

  • Atmosphere: Attach an O₂ balloon (or bubble air gently). Crucial: Photoredox cycles often require O₂ as the terminal electron acceptor to regenerate the ground state dye.

  • Reaction: Stir at room temperature under irradiation for 12–18 hours.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Flash column chromatography (Hexane/EtOAc) is usually required to remove the dye and trace byproducts.

Troubleshooting: If the reaction stalls, check the temperature. Although "room temp," LEDs generate heat. Use a fan to keep the vial cool (<30 °C) to prevent dye degradation.

Decision Matrix

Use this logic flow to select the optimal system for your specific molecule.

Figure 2: Catalyst Selection Flowchart

SelectionLogic Start Start: Analyze Substrate Thermal Is the substrate thermally sensitive? Start->Thermal Scale Is the scale >5 grams? Thermal->Scale No SysB Use System B (Eosin Y / LED) Thermal->SysB Yes (>60°C risk) Metal Is metal contamination (ppm) critical? Scale->Metal No SysA Use System A (Nano-CuO) Scale->SysA Yes Metal->SysB Yes (Strict limit) SysC Use System C (CuI / Ligand) Metal->SysC No (Standard)

Caption: Decision matrix for selecting the catalytic system based on substrate stability, scale, and purity requirements.

References

  • Punniyamurthy, T., et al. (2009).[3] "Ligand-Free Copper-Catalyzed Synthesis of Substituted Benzimidazoles, 2-Aminobenzimidazoles, 2-Aminobenzothiazoles, and Benzoxazoles." The Journal of Organic Chemistry.

    • Core reference for System A (Nano-CuO).
  • Hajra, A., et al. (2017). "Eosin Y catalyzed photoredox synthesis: A review." RSC Advances.

    • Core reference for System B (Eosin Y mechanism and protocols).
  • Wang, D-H., et al. (2022).[4] "Cu-Catalyzed Synthesis of Benzoxazole with Phenol and Cyclic Oxime." Organic Letters.

    • Supporting data for Copper-c
  • Mishra, M., et al. (2023).[5] "Visible-light Driven Eosin Y Catalyzed C(sp2)-H Functionalization/C–O Bond Formation for Synthesis of Benzoxazoles." Croatica Chemica Acta.

    • Specific protocol for benzanilides to benzoxazoles using light.

Sources

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